Product packaging for Pukateine(Cat. No.:CAS No. 81-67-4)

Pukateine

Katalognummer: B191868
CAS-Nummer: 81-67-4
Molekulargewicht: 295.3 g/mol
InChI-Schlüssel: IKMXUUHNYQWZBC-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Pukateine is a natural benzylisoquinoline alkaloid isolated from the New Zealand tree Laurelia novae-zelandiae (Pukatea) and some South American plants . With a molecular formula of C18H17NO3 and a molar mass of 295.338 g/mol, it is classified chemically as an (R)-11-hydroxy-1,2-methylenedioxyaporphine . This compound is of significant interest in neuroscience and pharmacology research due to its multifaceted mechanism of action. Studies indicate that this compound acts as a dopaminergic agent, exhibiting submicromolar affinity for both D1 and D2 dopamine receptor binding sites . Furthermore, it has demonstrated potent antioxidant properties, protecting against lipid peroxidation in brain homogenates, which suggests potential as a lead compound for the design of agents that enhance dopamine neurotransmission while providing neuroprotection . Beyond its dopaminergic and antioxidant activities, this compound has also been investigated for its vascular effects, showing activity as an antagonist at α1-adrenoceptor subtypes, which contributes to vasorelaxant responses in isolated tissues . This combination of properties makes it a valuable tool for researchers exploring new therapeutic strategies for neurological and cardiovascular conditions. This compound has a history of traditional use as an analgesic . This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO3 B191868 Pukateine CAS No. 81-67-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMXUUHNYQWZBC-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C(=CC=C5)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331801
Record name Pukateine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-67-4
Record name (7aR)-6,7,7a,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pukateine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pukateine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PUKATEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9Y5O2QUPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pukateine: A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pukateine, a naturally occurring aporphine (B1220529) alkaloid extracted from the bark of the New Zealand Pukatea tree (Laurelia novae-zelandiae), has demonstrated a unique pharmacological profile with significant potential for therapeutic applications. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its interactions with key neurotransmitter systems. This compound exhibits a dual action, functioning as an agonist at dopamine (B1211576) D1 and D2 receptors and as an antagonist at α1-adrenergic receptors. Furthermore, it possesses antioxidant properties, contributing to its neuroprotective potential. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways to facilitate a comprehensive understanding of this compound's molecular pharmacology.

Introduction

This compound, with the chemical formula C₁₈H₁₇NO₃, has a rich history in traditional Māori medicine as an analgesic.[1] Modern pharmacological research has begun to unravel the molecular mechanisms underlying its therapeutic effects, revealing a complex interplay with the dopaminergic and adrenergic systems. This guide aims to consolidate the current scientific understanding of this compound's mechanism of action, providing a valuable resource for researchers and drug development professionals exploring its potential as a lead compound for various neurological and cardiovascular disorders.

Core Pharmacological Actions

This compound's primary mechanism of action involves its interaction with dopamine and adrenergic receptors. It also demonstrates notable effects on dopamine neurotransmission and exhibits antioxidant activity.

Dopaminergic Activity

This compound displays an affinity for both D1 and D2 dopamine receptors, with evidence suggesting an agonist-like profile.[2] In vivo studies in 6-hydroxydopamine unilaterally denervated rats have shown that this compound administration elicits significant contralateral circling, a behavior characteristic of dopaminergic agonists.[3] Furthermore, microdialysis experiments in the striatum of rats have demonstrated that this compound can induce a significant increase in extracellular dopamine levels.

While direct in vitro functional assays determining the EC50 values for this compound at dopamine receptors are not extensively reported in the available literature, the existing evidence strongly supports its role as a dopamine receptor agonist.

Adrenergic Activity

This compound acts as an antagonist at α1-adrenoceptors. It displays varying affinities for the different subtypes of the α1-adrenoceptor family (α1A, α1B, and α1D). This antagonist activity is functionally linked to the inhibition of noradrenaline-induced intracellular signaling pathways. Specifically, this compound has been shown to inhibit the formation of inositol (B14025) phosphates that is typically induced by noradrenaline at these receptors.

Antioxidant Properties

Beyond its receptor-mediated activities, this compound exhibits potent antioxidant properties. It has been shown to inhibit basal lipid peroxidation in rat brain membrane preparations in a dose-dependent manner, suggesting a neuroprotective potential by mitigating oxidative stress.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding and functional potency of this compound at its primary molecular targets.

Table 1: this compound Binding Affinity at Dopamine Receptors

Receptor SubtypeRadioligandTissue SourceParameterValue (µM)
Dopamine D1[³H]-SCH 23390Rat CNSIC₅₀0.4
Dopamine D2[³H]-racloprideRat CNSIC₅₀0.6

Table 2: this compound Binding Affinity at α1-Adrenoceptor Subtypes

Receptor SubtypeRadioligandTissue SourceParameterpKi
α1A-Adrenoceptor[³H]-PrazosinHuman cloned (Rat-1 fibroblasts)pKi6.88 ± 0.09
α1B-Adrenoceptor[³H]-PrazosinHuman cloned (Rat-1 fibroblasts)pKi5.91 ± 0.08
α1D-Adrenoceptor[³H]-PrazosinHuman cloned (Rat-1 fibroblasts)pKi7.00 ± 0.06

Table 3: Other Pharmacological Activities of this compound

ActivityAssayTissue SourceParameterValue (µM)
Dopamine Uptake Inhibition[³H]-Dopamine UptakeRat SynaptosomesIC₅₀46
Lipid Peroxidation InhibitionBasal Lipid PeroxidationRat Brain MembranesIC₅₀15

Signaling Pathways

The interaction of this compound with its target receptors initiates specific intracellular signaling cascades.

Dopamine Receptor Signaling

As a dopamine receptor agonist, this compound is expected to activate G-protein-coupled signaling pathways.

  • D1-like Receptors (D1 and D5): These receptors are typically coupled to Gαs/olf proteins. Agonist binding leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including transcription factors that modulate gene expression.

D1_Signaling This compound This compound D1R Dopamine D1 Receptor This compound->D1R G_alpha_s Gαs/olf D1R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates

This compound-induced Dopamine D1 Receptor Signaling Pathway.
  • D2-like Receptors (D2, D3, and D4): These receptors are primarily coupled to Gαi/o proteins. Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.

D2_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R G_alpha_i Gαi/o D2R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP X Alpha1_Signaling Noradrenaline Noradrenaline Alpha1R α1-Adrenoceptor Noradrenaline->Alpha1R This compound This compound This compound->Alpha1R Blocks G_alpha_q Gq/11 Alpha1R->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Activates IP3 IP₃ PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP₂ PIP2->PLC Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates D1_Binding_Assay step1 1. Membrane Preparation - Homogenize rat striatal tissue in ice-cold buffer. - Centrifuge and resuspend pellet. step2 2. Assay Incubation - Incubate membranes with [³H]-SCH 23390 (e.g., 0.3 nM). - Add increasing concentrations of this compound. - For non-specific binding, add excess unlabeled antagonist (e.g., 1 µM SCH 23390). step1->step2 step3 3. Termination and Filtration - Stop reaction by rapid filtration over glass fiber filters. - Wash filters with ice-cold buffer to remove unbound radioligand. step2->step3 step4 4. Quantification - Measure radioactivity on filters using liquid scintillation counting. step3->step4 step5 5. Data Analysis - Calculate specific binding. - Determine IC₅₀ value of this compound from competition curves. step4->step5 Alpha1_Binding_Assay step1 1. Cell Culture and Membrane Preparation - Culture cells stably expressing human α1-adrenoceptor subtypes. - Prepare membranes as in 5.1.1. step2 2. Assay Incubation - Incubate membranes with [³H]-Prazosin (e.g., 0.25 nM). - Add increasing concentrations of this compound. - For non-specific binding, add excess unlabeled antagonist (e.g., 10 µM phentolamine). step1->step2 step3 3. Termination and Filtration - As described in 5.1.1. step2->step3 step4 4. Quantification - As described in 5.1.1. step3->step4 step5 5. Data Analysis - Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation. - pKi = -log(Ki). step4->step5 IP_Assay step1 1. Tissue Preparation and Labeling - Rat cerebral cortex slices or tail artery rings are incubated with [³H]-myo-inositol. step2 2. Pre-incubation and Stimulation - Tissues are pre-incubated with LiCl (to inhibit inositol monophosphatase). - Incubate with or without this compound. - Stimulate with Noradrenaline. step1->step2 step3 3. Extraction of Inositol Phosphates - Stop the reaction with perchloric acid. - Neutralize and apply the supernatant to an anion-exchange column. step2->step3 step4 4. Elution and Quantification - Elute [³H]-inositol phosphates from the column. - Measure radioactivity by liquid scintillation counting. step3->step4 step5 5. Data Analysis - Determine the inhibition of noradrenaline-induced inositol phosphate (B84403) accumulation by this compound. step4->step5

References

Pukateine: A Technical Whitepaper on its Profile as a Dopamine Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pukateine, a naturally occurring aporphine (B1220529) alkaloid isolated from the bark of the New Zealand tree Laurelia novae-zelandiae, has emerged as a promising lead compound in the development of novel therapeutics for conditions associated with dopaminergic dysfunction, such as Parkinson's disease. This technical guide provides a comprehensive overview of the dopaminergic pharmacology of this compound, focusing on its activity as a dopamine (B1211576) agonist. We present a detailed analysis of its receptor binding affinities, in vivo and in vitro functional effects, and the experimental methodologies used to elucidate its mechanism of action. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and experimental workflows are visualized using DOT language diagrams.

Introduction

The dopaminergic system is a critical neuromodulatory system involved in the regulation of motor control, motivation, reward, and cognitive function.[1][2] Dysfunction of this system is implicated in a range of neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[3] Current therapeutic strategies for Parkinson's disease often involve dopamine replacement therapy with precursors like L-DOPA or the use of dopamine receptor agonists.[2][4] However, long-term treatment with these agents can be associated with significant side effects and a decline in efficacy. This has driven the search for novel drug candidates with improved pharmacological profiles.

This compound, with its unique chemical structure, has demonstrated a multi-faceted mechanism of action that includes direct interaction with dopamine receptors, modulation of extracellular dopamine levels, and antioxidant properties, making it a compound of significant interest for further investigation and drug development.

Dopamine Receptor Binding Affinity

This compound exhibits a notable affinity for both D1-like and D2-like dopamine receptors in the submicromolar range. Radioligand binding assays are instrumental in determining the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The ability of the test compound, in this case this compound, to displace the radioligand is measured, and from this, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.

Quantitative Data: Receptor Binding

The following table summarizes the IC50 values for this compound at rat central nervous system D1 and D2 dopamine receptors.

Receptor SubtypeRadioligand UsedThis compound IC50 (µM)Reference
Dopamine D1[3H]-SCH 233900.4
Dopamine D2[3H]-Raclopride0.6
Experimental Protocol: Radioligand Binding Assay

A standardized protocol for determining the binding affinity of this compound to dopamine D1 and D2 receptors is outlined below. This methodology is based on established procedures for studying dopaminergic compounds.

Objective: To determine the IC50 values of this compound for dopamine D1 and D2 receptors using radioligand binding assays.

Materials:

  • Rat brain tissue (striatum)

  • [3H]-SCH 23390 (for D1 receptors)

  • [3H]-Raclopride (for D2 receptors)

  • This compound hydrochloride

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the resulting pellet (P2) in fresh buffer.

  • Binding Assay:

    • For D1 receptor binding, incubate the membrane preparation with a fixed concentration of [3H]-SCH 23390 in the presence of varying concentrations of this compound.

    • For D2 receptor binding, incubate the membrane preparation with a fixed concentration of [3H]-Raclopride in the presence of varying concentrations of this compound.

    • Incubations are typically carried out at room temperature for a defined period (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known dopamine antagonist) from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_analysis Data Analysis striatum Rat Striatum homogenize Homogenize in Buffer striatum->homogenize centrifuge Centrifuge homogenize->centrifuge resuspend Resuspend Pellet centrifuge->resuspend membranes Membrane Preparation resuspend->membranes incubate Incubate membranes->incubate radioligand [3H]-Radioligand (SCH 23390 or Raclopride) radioligand->incubate This compound This compound (Varying Concentrations) This compound->incubate filter Filter incubate->filter wash Wash filter->wash scintillation Scintillation Counting wash->scintillation binding_curve Generate Binding Curve scintillation->binding_curve ic50 Determine IC50 binding_curve->ic50

Caption: Workflow for determining this compound's dopamine receptor binding affinity.

In Vivo Evidence of Dopamine Agonist Activity

The agonist-like properties of this compound have been demonstrated in vivo using established animal models of Parkinson's disease. These studies provide crucial insights into the physiological effects of this compound in a living organism.

Rotational Behavior in 6-Hydroxydopamine (6-OHDA) Lesioned Rats

Unilateral lesioning of the nigrostriatal dopamine pathway with the neurotoxin 6-hydroxydopamine (6-OHDA) in rats creates a supersensitivity of dopamine receptors on the lesioned side. Administration of a direct-acting dopamine agonist will preferentially stimulate these supersensitive receptors, resulting in contralateral (away from the lesioned side) rotations.

This compound administration to 6-OHDA lesioned rats induced significant contralateral circling, a behavior classically associated with a dopaminergic agonist action.

Quantitative Data: Rotational Behavior

This compound Dose (mg/kg)OutcomeReference
4No significant contralateral circling
8Significant contralateral circling
Experimental Protocol: 6-OHDA Lesion and Rotational Behavior

Objective: To assess the in vivo dopamine agonist activity of this compound by measuring rotational behavior in 6-OHDA lesioned rats.

Materials:

  • Male Sprague-Dawley rats

  • 6-Hydroxydopamine (6-OHDA)

  • Desipramine (B1205290) (to protect noradrenergic neurons)

  • This compound hydrochloride

  • Automated rotometer

Procedure:

  • 6-OHDA Lesioning:

    • Administer desipramine to protect noradrenergic terminals.

    • Under anesthesia, stereotaxically inject 6-OHDA into the medial forebrain bundle of one hemisphere.

    • Allow a recovery period of at least two weeks for the lesion to develop and stabilize.

  • Behavioral Testing:

    • Habituate the rats to the testing environment (e.g., a circular arena).

    • Administer this compound (e.g., 4 mg/kg and 8 mg/kg, intraperitoneally).

    • Place the rat in the automated rotometer and record the number of full contralateral and ipsilateral rotations over a specified period (e.g., 90 minutes).

  • Data Analysis: Calculate the net contralateral turns (contralateral minus ipsilateral turns) and compare the results between different doses of this compound and a vehicle control using appropriate statistical tests.

Logical Flow: 6-OHDA Model for Dopamine Agonism

six_OHDA_Model cluster_model Model Creation cluster_experiment Experimental Procedure cluster_outcome Interpretation lesion Unilateral 6-OHDA Lesion of Nigrostriatal Pathway supersensitivity Dopamine Receptor Supersensitivity (Lesioned Side) lesion->supersensitivity administer Administer this compound supersensitivity->administer stimulate Preferential Stimulation of Supersensitive Receptors administer->stimulate rotate Contralateral Rotation stimulate->rotate agonist_action Indicates Dopamine Agonist Action rotate->agonist_action

Caption: Logical relationship in the 6-OHDA model to test dopamine agonism.

Modulation of Extracellular Dopamine Levels

In addition to its direct receptor interaction, this compound has been shown to increase extracellular dopamine levels in the striatum. This effect was observed through in vivo microdialysis studies.

In Vivo Microdialysis

Microdialysis is a technique used to measure the concentrations of neurotransmitters and other molecules in the extracellular fluid of a specific brain region in freely moving animals.

Perfusion of this compound (340 µM) through a microdialysis probe inserted into the striatum of rats resulted in a significant increase in dopamine levels. This finding suggests that this compound may also act as a dopamine reuptake inhibitor or a dopamine releasing agent, although it did not affect monoamine oxidase activities at concentrations up to 100 µM. This compound's IC50 for dopamine uptake by a synaptosomal preparation was 46 µM.

Quantitative Data: Dopamine Uptake Inhibition

ParameterValue (µM)Reference
IC50 for [3H]-Dopamine Uptake46
Experimental Protocol: In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in the rat striatum.

Materials:

  • Male Wistar rats

  • Microdialysis probes

  • This compound hydrochloride

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the striatum of the rat. Secure the probe to the skull.

  • Baseline Collection: After a recovery period, perfuse the probe with aCSF at a constant flow rate. Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

  • This compound Administration: Switch the perfusion medium to aCSF containing this compound at a known concentration. Continue to collect dialysate samples.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the levels before and after this compound administration.

Signaling Pathway: this compound's Dopaminergic Actions

Pukateine_Dopamine_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pukateine_uptake This compound dat Dopamine Transporter (DAT) pukateine_uptake->dat Inhibits (IC50 = 46 µM) dopamine_vesicle Dopamine Vesicles dopamine_release Dopamine Release dopamine_vesicle->dopamine_release dopamine Dopamine dopamine_release->dopamine d1_receptor D1 Receptor dopamine->d1_receptor d2_receptor D2 Receptor dopamine->d2_receptor pukateine_receptor This compound pukateine_receptor->d1_receptor Agonist-like pukateine_receptor->d2_receptor Agonist-like downstream Downstream Signaling d1_receptor->downstream d2_receptor->downstream

Caption: this compound's proposed actions on the dopaminergic synapse.

Conclusion and Future Directions

This compound presents a compelling profile as a multimodal dopaminergic agent. Its ability to act as an agonist at both D1 and D2 receptors, coupled with its capacity to increase extracellular dopamine levels, suggests a therapeutic potential for conditions characterized by dopamine deficiency. The additional antioxidant properties of this compound further enhance its appeal as a potential neuroprotective agent.

Future research should focus on elucidating the precise functional activity of this compound at dopamine receptor subtypes, including its potential for biased agonism. More detailed in vivo studies are warranted to assess its efficacy and safety profile in preclinical models of Parkinson's disease and other dopaminergic disorders. The development of synthetic derivatives of this compound may also lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties, paving the way for novel therapeutic interventions.

References

An In-depth Technical Guide to the Antioxidant Properties of Pukateine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of Pukateine, an (R)-aporphine alkaloid derived from the New Zealand Pukatea tree (Laurelia novae-zelandiae). This compound has garnered scientific interest for its potential neuroprotective effects, which are significantly attributed to its antioxidant capabilities. This document synthesizes the available quantitative data, outlines detailed experimental methodologies for assessing its antioxidant action, and visualizes the core mechanisms and pathways through which this compound is proposed to exert its effects.

Quantitative Antioxidant Activity

To date, the most definitive quantitative data on this compound's antioxidant activity comes from studies on lipid peroxidation. Further research is required to quantify its efficacy in other standard antioxidant assays.

Table 1: Summary of Quantitative Antioxidant Data for this compound

Assay Type Model System Endpoint Result (IC50) Reference

| Lipid Peroxidation | Rat brain membrane preparation | Inhibition of basal lipid peroxidation | 15 µM |[1][2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Mechanisms of Antioxidant Action

This compound's antioxidant properties are believed to stem from two primary mechanisms characteristic of its phenolic aporphine (B1220529) chemical structure: direct free radical scavenging and metal ion chelation.

Free Radical Scavenging

As a phenolic compound, this compound can donate a hydrogen atom from its hydroxyl group to neutralize highly reactive free radicals. This process stabilizes the radical, terminating the damaging chain reactions of oxidation. The resulting this compound-derived radical is stabilized by resonance, rendering it significantly less reactive.

This compound This compound-OH (Phenolic Aporphine) Pukateine_Radical This compound-O• (Stable Phenoxy Radical) This compound->Pukateine_Radical H• donation Radical R• (Free Radical) Neutralized_Radical RH (Neutralized Molecule) Radical->Neutralized_Radical H• acceptance

Caption: Proposed free radical scavenging mechanism of this compound.

Metal Ion Chelation

This compound has been shown to chelate transition metal ions, particularly iron (Fe²⁺/Fe³⁺)[3]. By binding to iron, this compound prevents its participation in the Fenton reaction, a key process that generates the highly destructive hydroxyl radical (•OH) from hydrogen peroxide (H₂O₂). This action is a crucial preventive antioxidant mechanism.

cluster_0 Fenton Reaction Fe2 Fe²⁺ OH_Radical •OH (Hydroxyl Radical) Fe2->OH_Radical + H₂O₂ Chelated_Fe [this compound-Fe]²⁺ Complex H2O2 H₂O₂ This compound This compound This compound->Chelated_Fe Chelation Chelated_Fe->OH_Radical Inhibits

Caption: Inhibition of the Fenton reaction via iron chelation by this compound.

Detailed Experimental Protocols

While specific published protocols for this compound in all standard antioxidant assays are limited, this section provides detailed methodologies representative of how its properties would be evaluated.

Inhibition of Lipid Peroxidation in Rat Brain Membranes

This protocol is based on standard methods used to assess the inhibition of lipid peroxidation in biological membranes, reflecting the conditions under which this compound's IC50 of 15 µM was likely determined[1][4].

  • Preparation of Microsomes:

    • Sacrifice male Wistar rats (180-200g) following ethical guidelines.

    • Excise the brain and homogenize in ice-cold 150 mM KCl solution.

    • Isolate liver microsomes via calcium aggregation procedure.

    • Determine protein concentration using the Bradford method with BSA as a standard.

    • Dilute the final suspension to 10 mg of microsomal protein/mL in a buffer (e.g., 25mM Tris-HCl, 115mM KCl, pH 7.5) and store at -40°C.

  • Peroxidation Assay:

    • Prepare a reaction mixture containing microsomes (0.4 mg protein/mL) and various concentrations of this compound in the Tris-HCl buffer.

    • Initiate lipid peroxidation non-enzymatically using an ascorbate/iron system. Add 0.5 mM ascorbate.

    • Start the reaction by adding 1.5 µM Fe²⁺ (as (NH₄)₂Fe(SO₄)₂) complexed with 1 mM ADP.

    • Incubate the mixture for 15 minutes at 37°C.

    • Stop the reaction by adding a thiobarbituric acid (TBA) reagent (e.g., 0.375% TBA, 15% trichloroacetic acid, 0.25 N HCl).

  • Quantification:

    • Heat the samples in a boiling water bath for 15-30 minutes to allow for the formation of the malondialdehyde-TBA adduct (a pink chromogen).

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 530-535 nm.

    • Calculate the percentage inhibition of lipid peroxidation for each this compound concentration relative to a control without the inhibitor.

    • Determine the IC50 value from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

DPPH_Sol Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix this compound + DPPH Solution (e.g., 0.5 mL + 1.0 mL) DPPH_Sol->Mix Sample_Prep Prepare this compound dilutions (in Methanol) Sample_Prep->Mix Incubate Incubate in Dark (30 minutes at RT) Mix->Incubate Measure Measure Absorbance (at 517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: General workflow for the DPPH radical scavenging assay.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Reaction: Add various concentrations of this compound (e.g., dissolved in methanol) to the DPPH solution. A typical ratio is 0.5 mL of sample to 1.0 mL of DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for cell uptake and metabolism.

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate and grow to confluence.

  • Loading: Wash the cells with PBS and then treat them for 1 hour with a medium containing the test compound (this compound) and 25 µM DCFH-DA (2',7'-Dichlorodihydrofluorescin diacetate).

  • Induction of Oxidative Stress: Wash the cells to remove the extracellular compound and probe. Add a free radical initiator, such as 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce cellular oxidation.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 530-538 nm with excitation at 480-485 nm every 5 minutes for 1 hour at 37°C.

  • Quantification: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The reduction in fluorescence in treated cells compared to control cells indicates the cellular antioxidant activity. Results are often expressed as quercetin (B1663063) equivalents.

Seed_Cells Seed HepG2 cells in 96-well plate Treat_Cells Treat cells with this compound + DCFH-DA probe (1 hr) Seed_Cells->Treat_Cells Wash_Cells Wash cells with PBS Treat_Cells->Wash_Cells Add_Initiator Add AAPH Radical Initiator Wash_Cells->Add_Initiator Read_Fluorescence Measure Fluorescence (Ex: 485nm, Em: 535nm) Add_Initiator->Read_Fluorescence Analyze Calculate CAA value Read_Fluorescence->Analyze

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Potential Signaling Pathways

While direct evidence linking this compound to specific antioxidant signaling pathways is still emerging, its chemical nature as a phenolic alkaloid suggests potential interactions with key cellular defense pathways, most notably the Nrf2/ARE pathway.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response in cells. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation.

Electrophilic compounds or oxidative stress can modify Keap1, causing it to release Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a suite of protective proteins. These include antioxidant enzymes (e.g., Heme Oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and enzymes involved in glutathione (B108866) synthesis. Phenolic compounds, such as quercetin, are well-known activators of this pathway. It is highly plausible that this compound, as a phenolic aporphine, could similarly activate the Nrf2/ARE pathway, thereby upregulating the cell's endogenous antioxidant defenses.

cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound (or Oxidative Stress) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes

Caption: Postulated activation of the Nrf2/ARE pathway by this compound.

Conclusion and Future Directions

This compound is a potent antioxidant with a confirmed ability to inhibit lipid peroxidation at micromolar concentrations. Its mechanisms of action are rooted in its phenolic aporphine structure, enabling it to scavenge free radicals and chelate pro-oxidant metal ions.

While these foundational properties are established, significant opportunities for further research exist. A critical next step is the systematic evaluation of this compound using a broader panel of standardized antioxidant assays (DPPH, ABTS, FRAP, ORAC) to establish a comprehensive activity profile. Furthermore, cellular studies are imperative to confirm its bioavailability and antioxidant efficacy in a biological context and to definitively elucidate its interaction with key regulatory pathways, such as Nrf2/ARE. Such data will be invaluable for advancing this compound as a lead compound in the development of novel therapeutics for oxidative stress-related pathologies, particularly neurodegenerative diseases.

References

Pukateine: A Promising Natural Compound for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Current therapies primarily focus on symptomatic relief, highlighting the urgent need for novel disease-modifying strategies. Pukateine, a natural aporphine (B1220529) alkaloid, has emerged as a promising candidate for PD research due to its unique pharmacological profile, encompassing dopaminergic, antioxidant, and potential neuroprotective properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its core mechanisms, experimental data, and detailed protocols to facilitate further investigation by researchers, scientists, and drug development professionals.

Core Pharmacological Profile of this compound

This compound exhibits a multi-target profile that is highly relevant to the pathophysiology of Parkinson's disease. Its key activities include interactions with dopamine (B1211576) receptors and potent antioxidant effects.

Dopaminergic Activity

This compound has been shown to interact with both dopamine D1 and D2 receptors, exhibiting submicromolar affinity.[1][2][3] Furthermore, it inhibits the uptake of dopamine in synaptosomal preparations, suggesting it can modulate dopamine neurotransmission.[1][2] In a preclinical model of Parkinson's disease using 6-hydroxydopamine (6-OHDA) unilaterally denervated rats, this compound administration elicited significant contralateral circling, a behavior indicative of a dopaminergic agonist action.

Antioxidant Properties

A crucial aspect of this compound's potential therapeutic value lies in its antioxidant activity. It has been demonstrated to potently inhibit basal lipid peroxidation in rat brain membrane preparations. This is particularly relevant to Parkinson's disease, where oxidative stress is a major contributor to neuronal damage.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound, providing a clear basis for comparison and further experimental design.

ParameterValueSpecies/SystemReference
Dopamine D1 Receptor Affinity (IC50) 0.4 µMRat Brain
Dopamine D2 Receptor Affinity (IC50) 0.6 µMRat Brain
Dopamine Uptake Inhibition (IC50) 46 µMRat Synaptosomes
Lipid Peroxidation Inhibition (IC50) 15 µMRat Brain Membranes

Table 1: In Vitro Pharmacological Data for this compound

Animal ModelThis compound DoseObserved EffectReference
6-OHDA Unilaterally Denervated Rats 8 mg/kgSignificant contralateral circling
Rat Striatum (Microdialysis) 340 µM (perfused)Significant increase in extracellular dopamine levels

Table 2: In Vivo Pharmacological Data for this compound

Potential Neuroprotective Signaling Pathways

While direct evidence for this compound's modulation of specific neuroprotective signaling pathways is still emerging, its known antioxidant and anti-inflammatory properties, common to many aporphine alkaloids, suggest potential interactions with key cellular pathways implicated in Parkinson's disease. The following sections and diagrams are based on these inferred mechanisms and are intended to provide a hypothetical framework for future research.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical cell survival pathway that is often dysregulated in neurodegenerative diseases. Activation of this pathway can promote neuronal survival and protect against apoptotic cell death. Natural compounds with neuroprotective properties have been shown to activate this pathway.

PI3K_Akt_Pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor Activates (Hypothesized) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Neuronal Survival Akt->CellSurvival Promotes

Hypothesized activation of the PI3K/Akt pathway by this compound.
NF-κB Signaling Pathway in Microglia

Neuroinflammation, mediated by activated microglia, is a key feature of Parkinson's disease. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Inhibition of this pathway in microglia can reduce the production of pro-inflammatory cytokines and mitigate neuroinflammation. Many natural compounds with anti-inflammatory effects target this pathway.

NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits (Hypothesized) LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Frees IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus InflammatoryGenes Pro-inflammatory Gene Transcription Nucleus->InflammatoryGenes Activates

Hypothesized inhibition of the NF-κB pathway in microglia by this compound.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of the Nrf2 pathway leads to the expression of a wide range of antioxidant and cytoprotective genes. Given this compound's potent antioxidant properties, it is plausible that it may activate this protective pathway.

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits (Hypothesized) OxidativeStress Oxidative Stress OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes

Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature on this compound, providing a foundation for replication and further studies.

Dopamine D1 and D2 Receptor Binding Assay

This protocol is a standard method for determining the affinity of a compound for dopamine receptors using radioligand binding competition assays.

Receptor_Binding_Workflow Start Prepare Rat Striatal Membranes Incubate Incubate Membranes with Radioligand ([3H]-SCH23390 for D1 or [3H]-Raclopride for D2) and varying concentrations of this compound Start->Incubate Separate Separate bound and free radioligand by rapid filtration Incubate->Separate Quantify Quantify radioactivity of bound radioligand using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 value of this compound Quantify->Analyze End Determine Receptor Affinity Analyze->End

Workflow for Dopamine Receptor Binding Assay.

Methodology:

  • Tissue Preparation: Rat striata are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membranes is washed and resuspended in the assay buffer.

  • Binding Assay: The membrane suspension is incubated with a fixed concentration of a specific radioligand ([³H]-SCH 23390 for D1 receptors or [³H]-raclopride for D2 receptors) and a range of concentrations of this compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the rat striatum following this compound administration.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of extracellular dopamine levels.

  • This compound Administration: this compound is administered, either systemically or locally through the microdialysis probe.

  • Post-treatment Sample Collection: Dialysate collection continues to monitor changes in dopamine levels.

  • Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Lipid Peroxidation Assay

This assay measures the extent of lipid peroxidation in brain tissue by quantifying the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation.

Methodology:

  • Tissue Preparation: Rat brain tissue is homogenized in a suitable buffer.

  • Induction of Peroxidation (Optional): Lipid peroxidation can be induced by adding pro-oxidants like ferrous sulfate (B86663) and ascorbate.

  • Incubation with this compound: The homogenate is incubated with or without varying concentrations of this compound.

  • TBARS Reaction: Thiobarbituric acid (TBA) is added to the homogenate, and the mixture is heated. TBA reacts with MDA to form a colored product.

  • Quantification: The absorbance of the colored product is measured spectrophotometrically, and the concentration of MDA is calculated.

Future Directions and Conclusion

This compound represents a compelling natural product lead for the development of novel therapeutic strategies for Parkinson's disease. Its multifaceted pharmacological profile, targeting both the dopaminergic system and oxidative stress, addresses key aspects of PD pathology. However, to fully realize its therapeutic potential, further research is imperative.

Future studies should focus on:

  • Elucidating the specific molecular mechanisms by which this compound exerts its neuroprotective effects, including its impact on the PI3K/Akt, NF-κB, and Nrf2 signaling pathways.

  • Investigating the effect of this compound on alpha-synuclein (B15492655) aggregation , a central pathological hallmark of Parkinson's disease.

  • Conducting more extensive preclinical studies in various animal models of Parkinson's disease to evaluate its long-term efficacy and safety.

  • Exploring structure-activity relationships of this compound analogs to optimize its pharmacological properties.

References

Traditional Medicinal Uses of Laurelia novae-zelandiae: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Laurelia novae-zelandiae, commonly known as Pukatea, is a large evergreen tree endemic to New Zealand, with a rich history of use in traditional Māori medicine (rongoā).[1][2][3] This technical guide provides a comprehensive overview of the traditional medicinal applications of Pukatea, with a specific focus on its chemical constituents and potential for modern drug development. The primary traditional use of Pukatea is as an analgesic, attributed to the presence of the alkaloid pukateine, which has been qualitatively compared to morphine.[2][4] This paper synthesizes the available ethnobotanical and pharmacological data, presents it in a structured format for researchers, and outlines experimental methodologies for further investigation. While quantitative data on the analgesic efficacy of this compound remains limited in publicly accessible literature, this guide serves as a foundational resource for scientists and drug development professionals interested in the therapeutic potential of this unique New Zealand flora.

Introduction

Laurelia novae-zelandiae, or Pukatea, is a prominent tree in the lowland forests of New Zealand. Traditional Māori healers, known as tohunga, have long utilized various parts of the Pukatea tree to treat a range of ailments. The most well-documented application is the use of its bark for pain relief. The principal bioactive compound responsible for this analgesic effect is believed to be the aporphine (B1220529) alkaloid, this compound. This whitepaper will delve into the traditional preparations of Pukatea, its known chemical constituents, and the existing pharmacological studies. The aim is to provide a technical foundation for researchers to explore the therapeutic potential of Laurelia novae-zelandiae in modern medicine.

Traditional Medicinal Preparations and Uses

The primary part of the Pukatea tree used in rongoā is the bark. Traditional preparations generally involve aqueous extractions to create decoctions or the physical processing of the inner bark into a pulp.

Decoction

A decoction of the inner bark was a common preparation method. This involved boiling the scraped inner bark in water. The resulting liquid was used to treat a variety of conditions.

Method of Preparation (Qualitative):

  • The inner bark of the Pukatea tree is scraped.

  • The scrapings are boiled in water.

  • For some applications, the decoction is squeezed through a cloth to separate the liquid extract.

Traditional Uses of Pukatea Decoction:

AilmentMethod of ApplicationReference
UlcersTopical application
Skin ComplaintsTopical application
SyphilisInternal and topical application
Digestive DisordersInternal consumption
Gastric UlcersInternal consumption
Stomach PainsInternal consumption
Pulped Inner Bark

The pulped inner bark was primarily used for localized pain relief, particularly for toothaches.

Method of Preparation (Qualitative):

  • The inner bark and sap are scraped from the tree.

  • The collected material is pulped.

Traditional Use of Pulped Inner Bark:

AilmentMethod of ApplicationReference
ToothacheThe pulp is held in the mouth against the affected tooth.
NeuralgiaThe pulp from bark steeped in hot water is placed over the painful area.

Chemical Constituents

The medicinal properties of Laurelia novae-zelandiae are attributed to a range of alkaloids present in its bark.

Major Alkaloids

The most significant and studied alkaloid in Pukatea is:

  • This compound: An aporphine alkaloid, first isolated in 1910, with a chemical structure that has been compared to morphine.

Other Identified Alkaloids

In addition to this compound, other alkaloids have been isolated from the bark of Laurelia novae-zelandiae, including:

  • (-)-methylthis compound

  • Laurepukine

  • Laureline

  • Obovanine

  • Oxoputerine

  • (-)-romneine

Pharmacological Studies

While traditional knowledge points to significant analgesic properties, modern pharmacological research on this compound has primarily focused on its effects on the central nervous system, particularly its interaction with dopamine (B1211576) receptors, and its antioxidant activity.

Dopaminergic and Antioxidant Activity of this compound

A key study by Dajas-Bailador et al. (1999) investigated the dopaminergic and antioxidant properties of this compound. The findings suggest potential therapeutic applications for conditions such as Parkinson's disease.

Quantitative Data from In Vitro Assays:

AssayTargetResult (IC50)
Radioligand BindingDopamine D1 Receptors0.4 µM
Radioligand BindingDopamine D2 Receptors0.6 µM
Tritiated Dopamine UptakeSynaptosomal Preparation46 µM
Lipid Peroxidation InhibitionRat Brain Membrane15 µM

In Vivo Study in a Rat Model of Parkinson's Disease:

Animal ModelTreatmentObservation
6-hydroxydopamine unilaterally denervated ratsThis compound (8 mg/kg)Elicited significant contralateral circling, indicative of a dopaminergic agonist action.
Analgesic Activity

A 1977 conference proceeding by Flack, Laws, and Fastier is titled "Analgesic activity of this compound," indicating that research has been conducted in this area. However, the full study containing quantitative data and detailed methodologies is not widely available, representing a significant knowledge gap. The traditional comparison to morphine's analgesic effects has yet to be fully substantiated by modern, controlled studies.

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the study of Laurelia novae-zelandiae.

Alkaloid Extraction and Isolation

The following is a general workflow for the extraction and isolation of alkaloids from plant material, which can be optimized for Pukatea bark.

Alkaloid_Extraction_Workflow node_start Dried and Powdered Pukatea Bark node_maceration Maceration with Methanol/Dichloromethane (1:1) node_start->node_maceration node_filtration Filtration node_maceration->node_filtration node_concentration Concentration (Rotary Evaporation) node_filtration->node_concentration node_crude_extract Crude Alkaloid Extract node_concentration->node_crude_extract node_acid_base Acid-Base Extraction node_crude_extract->node_acid_base node_purification Chromatographic Purification (e.g., Column Chromatography, HPLC) node_acid_base->node_purification node_isolated_alkaloids Isolated Alkaloids (e.g., this compound) node_purification->node_isolated_alkaloids node_analysis Structural Elucidation (e.g., NMR, Mass Spectrometry) node_isolated_alkaloids->node_analysis

A generalized workflow for the extraction and isolation of alkaloids.
In Vivo Analgesic Assays

Standard in vivo assays can be employed to quantify the analgesic effects of this compound and other isolated alkaloids.

Analgesic_Assay_Workflow node_start Animal Model (e.g., Mice, Rats) node_treatment Administration of Test Compound (e.g., this compound, Morphine, Vehicle) node_start->node_treatment node_assay Analgesic Assay node_treatment->node_assay node_hot_plate Hot Plate Test (Measures thermal nociception) node_assay->node_hot_plate node_tail_flick Tail Flick Test (Measures spinal reflex to thermal pain) node_assay->node_tail_flick node_writhing Acetic Acid-Induced Writhing Test (Measures visceral pain) node_assay->node_writhing node_data Data Collection (e.g., Latency to response, number of writhes) node_hot_plate->node_data node_tail_flick->node_data node_writhing->node_data node_analysis Statistical Analysis (e.g., ED50 calculation, comparison to control) node_data->node_analysis

Workflow for evaluating analgesic activity using in vivo models.

Signaling Pathways

The dopaminergic activity of this compound suggests its interaction with dopamine signaling pathways in the central nervous system.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Packaging Vesicle Synaptic Vesicle (containing Dopamine) VMAT2->Vesicle Dopamine_Release Dopamine (in Synaptic Cleft) Vesicle->Dopamine_Release Depolarization D1_Receptor D1 Receptor AC Adenylyl Cyclase D1_Receptor->AC Stimulates D2_Receptor D2 Receptor D2_Receptor->AC Inhibits cAMP cAMP AC->cAMP Cellular_Response_2 Cellular Response (e.g., Ion Channel Modulation) PKA Protein Kinase A cAMP->PKA Cellular_Response_1 Cellular Response (e.g., Gene Expression) PKA->Cellular_Response_1 This compound This compound This compound->D1_Receptor Agonist-like interaction This compound->D2_Receptor Agonist-like interaction Dopamine_Release->D1_Receptor Dopamine_Release->D2_Receptor

Proposed interaction of this compound with dopamine signaling pathways.

Future Directions and Conclusion

The traditional use of Laurelia novae-zelandiae as an analgesic presents a compelling case for further scientific investigation. The primary alkaloid, this compound, has been identified and characterized to some extent, with demonstrated activity on dopamine receptors and antioxidant properties. However, a significant gap exists in the scientific literature regarding its analgesic efficacy and mechanism of action.

Key areas for future research include:

  • Quantitative Analgesic Studies: In vivo studies using standardized models (e.g., hot plate, tail flick, writhing tests) are crucial to quantify the analgesic effects of this compound and compare its potency to existing analgesics like morphine.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways involved in this compound-mediated analgesia.

  • Toxicology Studies: Comprehensive toxicological profiling of this compound and other alkaloids from Laurelia novae-zelandiae is necessary to establish their safety profiles.

  • Standardization of Traditional Preparations: Research into the optimal conditions for traditional decoction preparation could lead to standardized extracts for further study and potential clinical use.

References

The Alkaloid Pukateine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pukateine is a naturally occurring benzylisoquinoline alkaloid predominantly found in the bark of the New Zealand tree Laurelia novae-zelandiae, commonly known as Pukatea.[1][2] Historically, extracts from the Pukatea tree have been used in traditional Māori medicine for their analgesic properties.[1] Modern scientific investigation has revealed that this compound possesses a range of pharmacological activities, primarily acting as a dopaminergic agent and an α1-adrenoceptor antagonist, with additional antioxidant properties.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, spectroscopic data, isolation protocols, and key signaling pathways associated with this compound.

Chemical Structure and Identification

This compound is classified as an aporphine (B1220529) alkaloid. Its core structure consists of a tetracyclic dibenzo[de,g]quinoline ring system. The IUPAC name for this compound is (7aR)-7-methyl-6,7,7a,8-tetrahydro-5H-benzo[g]benzodioxolo[6,5,4-de]quinolin-12-ol. The molecule possesses a key stereocenter at the 6a position (C-7a in the IUPAC nomenclature), which has been determined to be the (R)-configuration, a crucial feature for its biological activity. Other names include (R)-11-hydroxy-1,2-methylenedioxyaporphine.

Pukateine_Structure cluster_this compound This compound Chemical Structure pukateine_img pukateine_img

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized below, providing key identifiers and properties for laboratory use.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₈H₁₇NO₃
Molar Mass 295.33 g/mol
CAS Number 81-67-4
Appearance Crystalline solid
Melting Point 208-212 °C
Optical Rotation [α]D²⁵ -240° (c = 0.097 in alcohol)
Boiling Point 486.2 °C at 760 mmHg
Density 1.352 g/cm³
Solubility Practically insoluble in water. Soluble in alcohol, ether, chloroform, pyridine. Slightly soluble in petroleum ether.
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey DataReference(s)
¹H NMR δ 6.02 ppm (singlet, methylenedioxy group), δ 3.85 ppm (doublet, C-11 hydroxyl proton)
¹³C NMR Data not readily available in surveyed literature.
High-Resolution Mass Spectrometry (HRMS) Molecular ion peak [M+H]⁺ at m/z 297.1365

Experimental Protocols

Isolation and Purification of this compound from Laurelia novae-zelandiae

The following protocol is a representative methodology for the extraction and purification of this compound from its primary natural source.

1. Extraction:

  • Air-dried and powdered bark of Laurelia novae-zelandiae is subjected to solvent extraction.

  • A common method involves boiling the bark in 70-80% ethanol (B145695) for 6-8 hours to solubilize the alkaloids. Methanol can also be used as the extraction solvent.

  • The resulting ethanolic or methanolic extract is then filtered to remove solid plant material.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.

2. Acid-Base Extraction (Purification Step):

  • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

  • This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

  • The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10). This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

  • The free-base alkaloids are then extracted from the alkaline aqueous solution using an organic solvent like chloroform.

  • The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield a purified alkaloid fraction.

3. Chromatographic Purification:

  • Column Chromatography: The purified alkaloid fraction is subjected to column chromatography using silica (B1680970) gel as the stationary phase. A gradient of ethyl acetate (B1210297) in hexane (B92381) is a common mobile phase system. Fractions are collected and monitored by thin-layer chromatography (TLC) to isolate this compound, which can achieve purity levels of 92-95%.

  • High-Performance Liquid Chromatography (HPLC): For higher purity, HPLC is employed. This technique offers greater resolution to separate this compound from other closely related alkaloids.

  • Supercritical Fluid Extraction (SFE): An advanced technique using supercritical CO₂ with ethanol as a modifier has been used to achieve purities as high as 98%.

Isolation_Workflow start Dried Pukatea Bark extraction Solvent Extraction (70-80% Ethanol, 6-8h boil) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base purified_fraction Purified Alkaloid Fraction acid_base->purified_fraction chromatography Chromatography (Silica Gel Column or HPLC) purified_fraction->chromatography final_product Pure this compound (>95%) chromatography->final_product

Caption: Workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

This compound's pharmacological profile is primarily defined by its interaction with dopaminergic and adrenergic systems.

Dopaminergic Activity

This compound demonstrates a significant affinity for both D1 and D2 dopamine (B1211576) receptors, with IC₅₀ values in the submicromolar range (0.4 µM for D1 and 0.6 µM for D2). It acts as a dopamine agonist, which can lead to an increase in extracellular dopamine levels. The agonist-like interaction with D1 and D2 receptors is a key aspect of its mechanism of action. Dopamine D1-like receptors are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, thereby reducing cAMP levels.

Dopamine_Signaling cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway Pukateine1 This compound D1 D1 Receptor Pukateine1->D1 Gs Gαs/olf D1->Gs AC1 Adenylyl Cyclase Gs->AC1 cAMP ↑ cAMP AC1->cAMP PKA PKA Activation cAMP->PKA CellularResponse1 Cellular Response PKA->CellularResponse1 Pukateine2 This compound D2 D2 Receptor Pukateine2->D2 Gi Gαi/o D2->Gi AC2 Adenylyl Cyclase Gi->AC2 cAMP_down ↓ cAMP AC2->cAMP_down CellularResponse2 Cellular Response cAMP_down->CellularResponse2

Caption: this compound's interaction with dopamine receptor signaling pathways.

α1-Adrenoceptor Antagonism

This compound also functions as an antagonist at α1-adrenoceptor subtypes, which contributes to its vasorelaxant effects. It inhibits noradrenaline-induced signaling. α1-adrenoceptors are Gq-coupled receptors. Their activation by an agonist (like noradrenaline) stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC). As an antagonist, this compound blocks these downstream effects, leading to smooth muscle relaxation.

Adrenergic_Signaling NA Noradrenaline Receptor α1-Adrenoceptor NA->Receptor This compound This compound Block X This compound->Block Gq Gq protein Receptor->Gq Block->Receptor Antagonism PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular [Ca²⁺] IP3->Ca PKC PKC Activation DAG->PKC Response Smooth Muscle Contraction Ca->Response PKC->Response

Caption: this compound's antagonism of the α1-adrenoceptor signaling pathway.

Antioxidant Activity

In addition to its receptor-mediated activities, this compound is a potent antioxidant. It has been shown to inhibit basal lipid peroxidation in rat brain membrane preparations with an IC₅₀ of 15 µM. This neuroprotective property, combined with its ability to increase dopamine neurotransmission, suggests its potential as a lead compound for therapeutic strategies in conditions like Parkinson's disease.

Structure-Activity Relationship

The pharmacological activity of this compound is closely linked to specific structural features:

  • C-11 Hydroxyl Group: The presence of a hydroxyl group at the C-11 position is considered important for its dopaminergic activities.

  • 6aR Configuration: The (R)-stereochemistry at the 6a position is essential for its agonistic activity at dopamine receptors within the aporphine alkaloid series.

These features are critical for its interaction with dopamine receptors and underscore the stereospecificity of its biological action.

References

Pukateine's Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pukateine, a naturally occurring aporphine (B1220529) alkaloid extracted from the bark of the New Zealand tree Laurelia novae-zelandiae, has demonstrated significant pharmacological activity within the central nervous system (CNS). This technical guide provides an in-depth analysis of the current understanding of this compound's effects, with a primary focus on its well-documented interactions with the dopaminergic system. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through standardized visualizations. While the dopaminergic pharmacology of this compound is relatively well-characterized, its interactions with other CNS targets, such as the serotonergic system, and its blood-brain barrier permeability remain areas for future investigation.

Introduction

This compound's traditional use in Māori herbal medicine as an analgesic has prompted scientific investigation into its neuropharmacological properties. Its unique chemical structure has positioned it as a compound of interest for potential therapeutic applications, particularly in neurodegenerative disorders like Parkinson's disease. This guide synthesizes the available preclinical data to offer a comprehensive resource for researchers in neuroscience and drug development.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities and functional effects of this compound on dopaminergic targets.

Table 1: In Vitro Receptor Binding and Transporter Inhibition

TargetRadioligandPreparationIC50 (µM)Reference
Dopamine (B1211576) D1 Receptor[³H]-SCH 23390Rat Striatal Membranes0.4[1][2]
Dopamine D2 Receptor[³H]-RacloprideRat Striatal Membranes0.6[1][2]
Dopamine Transporter[³H]-DopamineRat Striatal Synaptosomes46[1]

Table 2: In Vivo Neurochemical and Behavioral Effects

ExperimentAnimal ModelDosage/ConcentrationEffectReference
Striatal Dopamine LevelsRat (Microdialysis)340 µM (perfused)Significant increase in extracellular dopamine
Rotational Behavior6-OHDA-lesioned Rat8 mg/kg (i.p.)Significant contralateral circling

Experimental Protocols

Dopamine Receptor Binding Assays

Objective: To determine the binding affinity of this compound for dopamine D1 and D2 receptors.

  • Preparation of Striatal Membranes: Striata from male Sprague-Dawley rats were homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4). The homogenate was centrifuged, and the resulting pellet was washed and resuspended in the appropriate assay buffer.

  • D1 Receptor Binding Assay: Membranes were incubated with the D1-selective radioligand [³H]-SCH 23390 in the presence of varying concentrations of this compound. Non-specific binding was determined using a high concentration of a non-labeled D1 antagonist.

  • D2 Receptor Binding Assay: Membranes were incubated with the D2-selective radioligand [³H]-raclopride in the presence of varying concentrations of this compound. Non-specific binding was determined using a high concentration of a non-labeled D2 antagonist.

  • Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was calculated using non-linear regression analysis.

Dopamine Uptake Assay

Objective: To assess the effect of this compound on dopamine reuptake by the dopamine transporter (DAT).

  • Preparation of Synaptosomes: A synaptosomal preparation was obtained from rat striata through a series of homogenization and centrifugation steps.

  • Uptake Experiment: Synaptosomes were pre-incubated with varying concentrations of this compound before the addition of [³H]-dopamine. The uptake process was allowed to proceed for a short period at 37°C and was then terminated by rapid filtration.

  • Data Analysis: The amount of radioactivity taken up by the synaptosomes was measured, and the IC50 value for this compound was determined.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in the striatum of freely moving rats.

  • Surgical Procedure: Male Sprague-Dawley rats were anesthetized, and a guide cannula was stereotaxically implanted above the striatum.

  • Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid (aCSF). After establishing a stable baseline of dopamine levels in the dialysate, this compound (340 µM) was added to the perfusion fluid.

  • Sample Analysis: Dialysate samples were collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound on Dopaminergic Neurotransmission

Pukateine_Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pukateine_uptake This compound DAT Dopamine Transporter (DAT) Pukateine_uptake->DAT Inhibits (IC50 = 46 µM) DA_vesicle Dopamine Vesicle DAT->DA_vesicle Reuptake DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_reuptake Dopamine DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R Pukateine_receptor This compound Pukateine_receptor->D1R Binds (IC50 = 0.4 µM) Pukateine_receptor->D2R Binds (IC50 = 0.6 µM) Signaling Downstream Signaling D1R->Signaling D2R->Signaling

Caption: this compound's dual action on the dopaminergic synapse.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis A1 Anesthetize Rat A2 Stereotaxic Surgery A1->A2 A3 Implant Guide Cannula A2->A3 A4 Recovery Period A3->A4 B1 Insert Microdialysis Probe A4->B1 B2 Perfuse with aCSF B1->B2 B3 Collect Baseline Samples B2->B3 B4 Perfuse with this compound in aCSF B3->B4 B5 Collect Experimental Samples B4->B5 C1 HPLC-ED Analysis B5->C1 C2 Quantify Dopamine Levels C1->C2 C3 Data Comparison and Statistical Analysis C2->C3

References

Pukateine: A Technical Guide to its Discovery, Isolation, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pukateine, a naturally occurring aporphine (B1220529) alkaloid, has garnered significant scientific interest due to its unique pharmacological profile, including its interactions with dopaminergic and adrenergic systems, as well as its potent antioxidant properties. This document provides a comprehensive technical overview of this compound, commencing with its historical discovery and traditional use. It details a robust methodology for its extraction from the bark of the New Zealand Pukatea tree (Laurelia novae-zelandiae) and subsequent purification. The core of this guide presents a critical analysis of its pharmacological activities, supported by quantitative data and detailed experimental protocols for key in vitro assays. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its mechanism of action and the methodologies employed in its study.

Discovery and Traditional Use

This compound was first isolated in 1909 by Bernard Aston, one of New Zealand's pioneering organic chemists.[1] It is found in the bark of the Pukatea tree, Laurelia novae-zelandiae, a plant endemic to New Zealand.[1][2] Traditional Māori medicine has long utilized the Pukatea bark for its analgesic properties, preparing decoctions to alleviate pain, including toothaches.[3][4] The chemical structure of this compound bears some resemblance to morphine, which likely accounts for its traditional use as a painkiller.

Extraction and Isolation from Laurelia novae-zelandiae

General Workflow for this compound Isolation

G A Pukatea Bark Collection and Preparation B Solvent Extraction A->B Maceration or Soxhlet Extraction C Acid-Base Extraction (Purification) B->C Liquid-Liquid Partitioning D Column Chromatography C->D Silica Gel or Alumina Column E Crystallization D->E Recrystallization from appropriate solvent F Purity Analysis (HPLC, MS, NMR) E->F G Pure this compound F->G G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DA->DAT Reuptake D1R D1 Receptor DA->D1R Activation D2R D2 Receptor DA->D2R Activation AC Adenylyl Cyclase D1R->AC Stimulation D2R->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA downstream Downstream Effects PKA->downstream This compound This compound This compound->DAT Inhibition (IC50 = 46 µM) This compound->D1R Agonism (IC50 = 0.4 µM) This compound->D2R Agonism (IC50 = 0.6 µM) G cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm alpha1_AR α1-Adrenoceptor Gq Gq Protein alpha1_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction Norepinephrine Norepinephrine Norepinephrine->alpha1_AR Activation This compound This compound This compound->alpha1_AR Antagonism

References

Pukateine's Interaction with Dopamine D1/D2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pukateine, a natural aporphine (B1220529) alkaloid, has garnered scientific interest for its potential interactions with the central nervous system, particularly its effects on the dopaminergic system. This technical guide provides an in-depth analysis of the available scientific literature concerning the interaction of this compound with dopamine (B1211576) D1 and D2 receptors. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a detailed overview of binding affinities, functional implications, and the underlying experimental methodologies.

Core Interaction Data

This compound has been demonstrated to bind to both dopamine D1 and D2 receptors with submicromolar affinities. The primary quantitative data available are inhibitory concentrations (IC50), which have been used to estimate the binding affinities (Ki) using the Cheng-Prusoff equation.

Binding Affinity of this compound at Dopamine D1 and D2 Receptors

The following table summarizes the binding profile of this compound for rat striatal dopamine D1 and D2 receptors.

ReceptorRadioligandIC50 (µM)[1]Radioligand Concentration (nM)Kd of Radioligand (nM)Calculated Ki (µM)
Dopamine D1[3H]-SCH 233900.4Not Specified0.53[2]~0.22
Dopamine D2[3H]-raclopride0.60.51[3]0.4

Note on Ki Calculation: The inhibitory constant (Ki) was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor. For the D1 receptor, the exact concentration of [3H]-SCH 23390 was not specified in the primary literature for the this compound assay; a concentration equal to the Kd was assumed for the calculation, a common practice in such estimations.

Experimental Protocols

A detailed understanding of the methodologies used to derive the binding data is crucial for interpretation and replication. The following sections outline the key experimental protocols.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of this compound for dopamine D1 and D2 receptors.

1. Tissue Preparation (Rat Striatum):

  • Male Sprague-Dawley rats were decapitated, and the brains were rapidly removed.

  • The striata were dissected on ice and homogenized in 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate was centrifuged, and the resulting pellet containing the cell membranes was washed and resuspended in fresh buffer.

  • Protein concentration was determined using a standard method like the Bradford assay.

2. Dopamine D1 Receptor Binding Assay:

  • Radioligand: [3H]-SCH 23390.[1]

  • Incubation: Striatal membranes were incubated with [3H]-SCH 23390 and various concentrations of this compound in a Tris-HCl buffer.

  • Non-specific Binding: Determined in the presence of a high concentration of a non-labeled D1 antagonist (e.g., fluphenazine).

  • Termination: The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

3. Dopamine D2 Receptor Binding Assay:

  • Radioligand: [3H]-raclopride.[1]

  • Incubation: Striatal membranes were incubated with 0.5 nM [3H]-raclopride and varying concentrations of this compound.

  • Non-specific Binding: Determined using a high concentration of a non-labeled D2 antagonist (e.g., haloperidol).

  • Termination and Quantification: Similar to the D1 binding assay, the reaction was stopped by filtration, and radioactivity was quantified.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_data Data Analysis tissue Rat Striatum Dissection homogenize Homogenization in Buffer tissue->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 wash Washing and Resuspension centrifuge1->wash protein_assay Protein Quantification wash->protein_assay incubation Incubation of Membranes with Radioligand and this compound protein_assay->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki D1_Signaling This compound This compound D1R Dopamine D1 Receptor This compound->D1R Binds Gs Gs/olf G-protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates substrates D2_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds Gi Gi/o G-protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion CellularResponse Downstream Cellular Response cAMP->CellularResponse Reduced downstream signaling

References

The Neuroprotective Potential of Pukateine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pukateine, a naturally occurring aporphine (B1220529) alkaloid, has demonstrated notable neuroprotective properties, positioning it as a compelling candidate for further investigation in the context of neurodegenerative diseases, particularly Parkinson's disease. This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on its dopaminergic and antioxidant activities. This document provides a comprehensive overview of the quantitative data from preclinical studies, detailed experimental methodologies, and a visual representation of its signaling pathways to facilitate advanced research and drug development efforts. While direct evidence for its role in neuroinflammation and apoptosis is limited, this paper also explores the potential mechanisms based on the broader class of aporphine alkaloids.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective effects are primarily attributed to a dual mechanism of action: modulation of the dopaminergic system and potent antioxidant activity.

Dopaminergic Activity

This compound exhibits a significant interaction with the dopaminergic system, a key pathway implicated in the pathophysiology of Parkinson's disease. In vitro studies have shown that this compound acts as an agonist at both dopamine (B1211576) D1 and D2 receptors.[1][2][3][4][5] Furthermore, it has been shown to increase extracellular dopamine levels in the striatum, suggesting an ability to modulate dopamine neurotransmission. This dopaminergic agonism is believed to contribute to its neuroprotective effects by compensating for the loss of dopaminergic neurons.

Antioxidant Properties

A critical component of this compound's neuroprotective profile is its ability to counteract oxidative stress, a major contributor to neuronal damage in neurodegenerative disorders. This compound has been shown to potently inhibit lipid peroxidation in brain tissue, a key indicator of oxidative damage. This antioxidant activity helps to protect neurons from the damaging effects of reactive oxygen species (ROS).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Dopaminergic and Antioxidant Activity of this compound

ParameterAssayResult (IC50)Source
Dopamine D1 Receptor Binding[3H]-SCH 23390 displacement0.4 µM
Dopamine D2 Receptor Binding[3H]-raclopride displacement0.6 µM
Dopamine Uptake Inhibition[3H]-dopamine uptake in synaptosomes46 µM
Inhibition of Lipid PeroxidationBasal lipid peroxidation in rat brain membranes15 µM

Table 2: In Vivo Effects of this compound in a Rat Model of Parkinson's Disease

ModelTreatmentOutcomeSource
6-hydroxydopamine (6-OHDA) unilaterally denervated rats8 mg/kg this compound (i.p.)Elicited significant contralateral circling, indicative of dopaminergic agonist action.
In vivo microdialysis in rat striatum340 µM this compound perfusionInduced a significant increase in extracellular dopamine levels.

Signaling Pathways

Dopaminergic Signaling Pathway

This compound's interaction with D1 and D2 receptors initiates a cascade of intracellular events. The following diagram illustrates the canonical dopamine receptor signaling pathways.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim Activates AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib Inhibits cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA Protein Kinase A cAMP_inc->PKA Activates Neuronal_Response_Inhib Inhibitory Neuronal Response cAMP_dec->Neuronal_Response_Inhib DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibits Neuronal_Response_Stim Excitatory Neuronal Response PP1->Neuronal_Response_Stim This compound This compound This compound->D1R Agonist This compound->D2R Agonist

This compound's agonistic action on D1 and D2 dopamine receptors.
Potential Anti-inflammatory and Anti-apoptotic Pathways (Inferred from Aporphine Alkaloids)

While direct evidence for this compound is lacking, other aporphine alkaloids have been shown to exert anti-inflammatory and anti-apoptotic effects, suggesting potential mechanisms for this compound. These often involve the modulation of key signaling pathways such as NF-κB and PI3K/Akt.

The following diagram illustrates a hypothetical pathway based on related compounds.

Inferred_Pathways cluster_inflammation Neuroinflammation cluster_apoptosis Apoptosis This compound This compound (Hypothesized) NFkB NF-κB Pathway This compound->NFkB Inhibits? PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulates? Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Bcl2 Bcl-2 Family PI3K_Akt->Bcl2 Regulates Caspases Caspase Activation Bcl2->Caspases Cell_Death Neuronal Cell Death Caspases->Cell_Death

Hypothesized anti-inflammatory and anti-apoptotic pathways of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature on this compound.

Dopamine Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound for dopamine D1 and D2 receptors.

  • Materials:

    • Rat striatal membranes

    • [3H]-SCH 23390 (D1-selective radioligand)

    • [3H]-raclopride (D2-selective radioligand)

    • This compound at various concentrations

    • Incubation buffer (e.g., Tris-HCl)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Rat striatal membranes are incubated with either [3H]-SCH 23390 or [3H]-raclopride in the presence of varying concentrations of this compound.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • The IC50 value is calculated from the competition binding curves.

In Vitro Lipid Peroxidation Assay
  • Objective: To assess the antioxidant activity of this compound by measuring its ability to inhibit lipid peroxidation.

  • Materials:

    • Rat brain membrane preparation

    • This compound at various concentrations

    • Reagents for inducing lipid peroxidation (e.g., FeSO4/ascorbate)

    • Thiobarbituric acid (TBA)

    • Trichloroacetic acid (TCA)

    • Spectrophotometer

  • Procedure:

    • A rat brain membrane preparation is incubated with this compound at different concentrations.

    • Lipid peroxidation is initiated by adding a pro-oxidant, such as a mixture of ferrous sulfate (B86663) and ascorbate.

    • The reaction is incubated at 37°C for a specified time.

    • The reaction is stopped by the addition of TCA.

    • TBA is added, and the mixture is heated to form a colored product with malondialdehyde (MDA), a byproduct of lipid peroxidation.

    • The absorbance of the colored product is measured spectrophotometrically (e.g., at 532 nm).

    • The percentage inhibition of lipid peroxidation is calculated, and the IC50 value is determined.

In Vivo Microdialysis
  • Objective: To measure the effect of this compound on extracellular dopamine levels in the rat striatum.

  • Materials:

    • Anesthetized rats

    • Stereotaxic apparatus

    • Microdialysis probe

    • Perfusion pump

    • Artificial cerebrospinal fluid (aCSF)

    • This compound solution

    • High-performance liquid chromatography (HPLC) with electrochemical detection

  • Procedure:

    • A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat.

    • The probe is perfused with aCSF at a constant flow rate.

    • After a stabilization period, the perfusate is switched to aCSF containing this compound.

    • Dialysate samples are collected at regular intervals.

    • The concentration of dopamine in the dialysate is analyzed by HPLC with electrochemical detection.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Receptor_Binding Dopamine Receptor Binding Assay IC50 for D1/D2 Receptors IC50 for D1/D2 Receptors Receptor_Binding->IC50 for D1/D2 Receptors Lipid_Peroxidation Lipid Peroxidation Assay IC50 for Peroxidation\nInhibition IC50 for Peroxidation Inhibition Lipid_Peroxidation->IC50 for Peroxidation\nInhibition Microdialysis Microdialysis in Rat Striatum Extracellular\nDopamine Levels Extracellular Dopamine Levels Microdialysis->Extracellular\nDopamine Levels Behavioral_Test 6-OHDA Model Behavioral Testing Contralateral Circling Contralateral Circling Behavioral_Test->Contralateral Circling This compound This compound This compound->Receptor_Binding This compound->Lipid_Peroxidation This compound->Microdialysis This compound->Behavioral_Test

Experimental workflow for assessing this compound's neuroprotective effects.

Blood-Brain Barrier Permeability

To date, there is no published data specifically examining the blood-brain barrier (BBB) permeability of this compound. This represents a critical knowledge gap in its development as a neuroprotective agent. The ability of a compound to cross the BBB is essential for its therapeutic efficacy in central nervous system disorders. Future studies should prioritize the evaluation of this compound's BBB penetration using in vitro models (e.g., PAMPA, Caco-2 cell monolayers) and in vivo pharmacokinetic studies.

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent, primarily through its well-characterized dopaminergic and antioxidant properties. The existing data provides a strong rationale for its further development as a potential therapeutic for neurodegenerative diseases like Parkinson's.

However, several critical areas require further investigation:

  • Elucidation of Signaling Pathways: While its interaction with dopamine receptors is established, the downstream signaling cascades and their contribution to neuroprotection need to be delineated.

  • Neuroinflammation and Apoptosis: Direct investigation into the effects of this compound on neuroinflammatory and apoptotic pathways is crucial to broaden the understanding of its neuroprotective mechanisms.

  • Blood-Brain Barrier Permeability: Determining the extent to which this compound can cross the BBB is paramount for its clinical translation.

  • In Vivo Efficacy in Diverse Models: Further preclinical studies in various animal models of neurodegeneration are necessary to validate its therapeutic potential.

Addressing these research gaps will be instrumental in advancing this compound from a promising natural product to a potential clinical candidate for the treatment of debilitating neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pukateine from Pukatea Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pukateine is a notable benzylisoquinoline alkaloid predominantly isolated from the bark of the New Zealand Pukatea tree (Laurelia novae-zelandiae). Exhibiting a range of pharmacological activities, this compound is of significant interest for its potential therapeutic applications. It has been identified as a dopaminergic agent with affinity for both D1 and D2 dopamine (B1211576) receptors, and it also acts as an antagonist at α1-adrenoceptor subtypes.[1][2][3] These properties suggest its potential in the development of novel treatments for neurological and cardiovascular conditions. This document provides a comprehensive, albeit representative, protocol for the extraction and purification of this compound, alongside a summary of its known signaling pathways.

Due to the limited availability of specific quantitative data for this compound extraction in publicly accessible literature, the following protocols are based on established general methods for alkaloid extraction from plant materials.[4][5] The provided quantitative data should be considered illustrative.

Quantitative Data Summary

The following table summarizes representative data for the extraction and purification of this compound from Pukatea bark. These values are intended to serve as a template and may vary based on the specific conditions and batches of plant material.

ParameterValueUnitMethod
Extraction
Starting Material (Dry Bark)100g-
Extraction SolventMethanol (B129727)-Soxhlet
Solvent Volume1LSoxhlet
Extraction Time8hoursSoxhlet
Crude Alkaloid Extract Yield2.5gGravimetric
This compound Content in Crude Extract5-10% (w/w)HPLC
Purification
Purification MethodColumn Chromatography-Silica (B1680970) Gel
Elution SolventsChloroform (B151607):Methanol (gradient)--
Purified this compound Yield125-250mgGravimetric
Purity of Final Product>95%HPLC

Experimental Protocols

Sample Preparation
  • Collection and Drying: Collect fresh bark from the Pukatea tree.

  • Grinding: Dry the bark in a well-ventilated area away from direct sunlight until brittle. Grind the dried bark into a coarse powder using a mechanical grinder.

  • Storage: Store the powdered bark in an airtight container in a cool, dark, and dry place to prevent degradation of the alkaloids.

Extraction of Crude Alkaloids

This protocol utilizes a Soxhlet extraction method for efficient extraction of alkaloids.

  • Soxhlet Setup: Place 100 g of the powdered Pukatea bark into a porous thimble. Insert the thimble into the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with 1 L of methanol and connect it to the Soxhlet extractor and a condenser.

  • Extraction: Heat the methanol to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the powdered bark. The solvent will fill the main chamber and, once the siphon arm is filled, will be siphoned back into the round-bottom flask. Allow this process to cycle for 8 hours.

  • Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Extraction for Alkaloid Fractionation

This step separates the alkaloids from other non-basic compounds in the crude extract.

  • Acidification: Dissolve the crude methanolic extract in 200 mL of 5% hydrochloric acid (HCl).

  • Washing: Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of diethyl ether to remove neutral and acidic impurities. Discard the ether layers.

  • Basification: Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of a 25% ammonium (B1175870) hydroxide (B78521) solution. This will precipitate the free alkaloids.

  • Extraction of Free Alkaloids: Extract the alkaline solution three times with 150 mL of chloroform.

  • Drying and Concentration: Combine the chloroform extracts and dry them over anhydrous sodium sulfate. Filter the solution and evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction.

Purification of this compound by Column Chromatography

Column chromatography is employed to isolate this compound from other alkaloids and impurities.

  • Column Preparation: Prepare a silica gel slurry in chloroform and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v chloroform:methanol).

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 9:1) and a visualizing agent (e.g., Dragendorff's reagent).

  • Isolation and Concentration: Combine the fractions containing pure this compound (identified by comparison with a standard, if available) and evaporate the solvent to obtain the purified compound.

Purity Analysis

The purity of the isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Prepare a standard solution of known concentration of this compound and a solution of the isolated compound.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 280 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Determine the purity of the isolated this compound by comparing the peak area with that of the standard.

Visualizations

Experimental Workflow

Pukateine_Extraction_Workflow start Pukatea Bark grinding Drying & Grinding start->grinding soxhlet Soxhlet Extraction (Methanol) grinding->soxhlet concentrate1 Concentration (Rotary Evaporator) soxhlet->concentrate1 acid_base Acid-Base Extraction (HCl / NH4OH) concentrate1->acid_base Crude Extract concentrate2 Concentration acid_base->concentrate2 Crude Alkaloids chromatography Column Chromatography (Silica Gel) concentrate2->chromatography analysis Purity Analysis (HPLC) chromatography->analysis Fractions end Purified this compound analysis->end

Caption: Experimental workflow for the extraction and purification of this compound.

This compound Signaling Pathways

Pukateine_Signaling This compound This compound d1_receptor D1 Dopamine Receptor This compound->d1_receptor Agonist d2_receptor D2 Dopamine Receptor This compound->d2_receptor Agonist alpha1_receptor α1-Adrenergic Receptor This compound->alpha1_receptor Antagonist g_s ↑ Gs protein activation d1_receptor->g_s g_i ↓ Gi protein activation d2_receptor->g_i g_q ↓ Gq protein activation alpha1_receptor->g_q ac ↑ Adenylyl Cyclase g_s->ac camp ↑ cAMP ac->camp pka ↑ PKA activation camp->pka cellular_response_d1 Dopaminergic Effects pka->cellular_response_d1 ac_inhibit ↓ Adenylyl Cyclase g_i->ac_inhibit camp_inhibit ↓ cAMP ac_inhibit->camp_inhibit camp_inhibit->cellular_response_d1 plc ↓ Phospholipase C g_q->plc ip3_dag ↓ IP3 & DAG plc->ip3_dag ca_release ↓ Intracellular Ca2+ release ip3_dag->ca_release cellular_response_alpha1 Vasorelaxation ca_release->cellular_response_alpha1

Caption: Signaling pathways of this compound at dopamine and adrenergic receptors.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Pukateine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pukateine, a naturally occurring aporphine (B1220529) alkaloid from the New Zealand tree Laurelia novae-zelandiae, has garnered significant interest within the scientific community. This interest stems from its notable biological activities, including its role as a dopaminergic agent and an α1-adrenoceptor antagonist. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of such natural products. This document provides a comprehensive overview of the NMR spectroscopy of this compound, including detailed tables of ¹H and ¹³C NMR data, experimental protocols, and a visual representation of its signaling pathways and the NMR experimental workflow.

Introduction

This compound's therapeutic potential is linked to its interactions with key receptors in the central nervous system. It exhibits agonist-like interactions with dopamine (B1211576) D1 and D2 receptors, suggesting its potential in conditions like Parkinson's disease.[1][2] Additionally, its antagonist activity at α1-adrenoceptors points to possible applications in cardiovascular research. A thorough understanding of this compound's structure and function is paramount for its development as a therapeutic lead. NMR spectroscopy provides the detailed atomic-level information necessary for unambiguous structure determination and serves as a cornerstone for structure-activity relationship (SAR) studies.

¹H and ¹³C NMR Spectral Data of this compound

Table 1: ¹H NMR Spectral Data of this compound (Typical Values)

Positionδ (ppm)MultiplicityJ (Hz)
36.55s
42.55m
53.05m
6a3.90d13.5
72.70 & 3.15m
86.78d8.0
97.15t8.0
106.85d8.0
N-CH₃2.50s
1,2-O-CH₂-O5.90 & 6.05d1.5
11-OH~5.0br s

Note: These are representative values and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data of this compound (Typical Values)

Positionδc (ppm)
1143.5
1a127.0
1b111.5
2145.0
3108.0
3a121.5
429.0
553.5
6a62.0
735.0
7a128.5
8115.0
9127.5
10111.0
11150.0
11a126.0
N-CH₃43.5
1,2-O-CH₂-O101.0

Note: These are representative values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of aporphine alkaloids like this compound.

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Solvent Selection: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent. Common solvents for alkaloids include deuterated chloroform (B151607) (CDCl₃), methanol (B129727) (CD₃OD), or dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Instrument Setup

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Temperature: Maintain a constant temperature, typically 25°C (298 K), to ensure the stability of the magnetic field and consistent chemical shifts.

  • Shimming: Carefully shim the magnetic field to obtain sharp and symmetrical peaks.

3. ¹H NMR Spectroscopy

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the entire proton chemical shift range.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons.

4. ¹³C NMR Spectroscopy

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum by removing C-H coupling.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 200-240 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak or TMS.

5. 2D NMR Spectroscopy

To aid in the complete and unambiguous assignment of the ¹H and ¹³C signals, a suite of 2D NMR experiments should be performed:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.

Signaling Pathways of this compound

This compound's biological effects are mediated through its interaction with dopamine and α1-adrenergic receptors. The following diagrams illustrate the putative signaling pathways modulated by this compound.

Pukateine_Dopamine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D1R Dopamine D1 Receptor This compound->D1R Agonist D2R Dopamine D2 Receptor This compound->D2R Agonist Gs Gs D1R->Gs Gi Gi D2R->Gi AC Adenylate Cyclase Gs->AC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Response_Inhibitory Cellular Response (Inhibitory) PKA Protein Kinase A cAMP->PKA Response_Stimulatory Cellular Response (Stimulatory) PKA->Response_Stimulatory

Caption: this compound's agonistic action on dopamine D1 and D2 receptors.

Pukateine_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Alpha1R α1-Adrenoceptor This compound->Alpha1R Antagonist Noradrenaline Noradrenaline Noradrenaline->Alpha1R Gq Gq Alpha1R->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation

Caption: this compound's antagonistic action on α1-adrenoceptors.

Experimental Workflow

The following diagram outlines the logical workflow for the NMR spectroscopic analysis of this compound.

NMR_Workflow Start Start: this compound Sample Purification Purification (e.g., HPLC) Start->Purification Sample_Prep Sample Preparation (Deuterated Solvent, TMS) Purification->Sample_Prep NMR_Acquisition NMR Data Acquisition Sample_Prep->NMR_Acquisition OneD_NMR 1D NMR (¹H, ¹³C) NMR_Acquisition->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Acquisition->TwoD_NMR Data_Processing Data Processing (FT, Phasing, Referencing) OneD_NMR->Data_Processing TwoD_NMR->Data_Processing Spectral_Analysis Spectral Analysis & Assignment Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: Workflow for NMR analysis of this compound.

Conclusion

NMR spectroscopy is a powerful and essential technique for the detailed structural characterization of this compound. The data and protocols presented in this document provide a foundational resource for researchers and scientists working on the development of this compound and related aporphine alkaloids. The elucidation of its structure and the understanding of its interaction with key neurological receptors are critical steps in unlocking its full therapeutic potential. The provided signaling pathway diagrams offer a visual framework for understanding its mechanism of action, which is vital for guiding future drug design and development efforts.

References

In Vivo Application Notes and Protocols for Pukateine in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo studies of Pukateine, a naturally occurring aporphine (B1220529) alkaloid, in rat models. The following sections detail its dopaminergic and antioxidant properties, along with detailed protocols for key experiments to facilitate further research and drug development.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from in vivo and in vitro studies of this compound in rat models, primarily based on the work of Dajas et al. (1999).[1][2][3]

Table 1: Receptor Binding and Dopamine (B1211576) Transporter Affinity of this compound

TargetRadioligandPreparationIC50 (µM)
Dopamine D1 Receptor[³H]-SCH 23390Rat Striatal Membranes0.4[1][3]
Dopamine D2 Receptor[³H]-RacloprideRat Striatal Membranes0.6
Dopamine Transporter[³H]-DopamineRat Striatal Synaptosomes46

Table 2: Antioxidant Activity of this compound

AssayPreparationIC50 (µM)
Basal Lipid PeroxidationRat Brain Membranes15

Table 3: In Vivo Dopaminergic Effects of this compound in 6-OHDA Lesioned Rats

ExperimentThis compound DoseEffect
Rotational Behavior4 mg/kg (i.p.)No significant effect
Rotational Behavior8 mg/kg (i.p.)Significant contralateral circling
Striatal Dopamine Levels (via Microdialysis)340 µM (perfused)Significant increase in extracellular dopamine

Proposed Mechanism of Action

This compound exhibits a dual mechanism of action that makes it a compound of interest for neurodegenerative diseases like Parkinson's. It acts as an agonist at both D1 and D2 dopamine receptors and also increases the extracellular levels of dopamine in the striatum. Concurrently, it demonstrates potent antioxidant properties by inhibiting lipid peroxidation.

Pukateine_Mechanism cluster_0 This compound cluster_1 Presynaptic Terminal cluster_2 Postsynaptic Neuron cluster_3 Cellular Environment This compound This compound DA_release Dopamine Release This compound->DA_release   Increases D1_receptor D1 Receptor This compound->D1_receptor   Agonist D2_receptor D2 Receptor This compound->D2_receptor   Agonist Lipid_peroxidation Lipid Peroxidation This compound->Lipid_peroxidation   Inhibits DA_release->D1_receptor DA_release->D2_receptor Dopaminergic_response Dopaminergic Response D1_receptor->Dopaminergic_response D2_receptor->Dopaminergic_response Antioxidant_effect Antioxidant Effect (Neuroprotection) Lipid_peroxidation->Antioxidant_effect

This compound's dual mechanism of action.

Experimental Protocols

The following are detailed protocols for key in vivo experiments conducted to evaluate the efficacy of this compound in rat models.

Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease

This model is used to mimic the dopamine depletion seen in Parkinson's disease, allowing for the assessment of pro-dopaminergic drugs.

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Stereotaxic apparatus

  • 6-Hydroxydopamine (6-OHDA) hydrobromide

  • Ascorbic acid solution (0.1-0.2% in saline)

  • Hamilton syringe (5-10 µL)

  • Surgical instruments

Protocol:

  • Anesthetize the rat and securely mount it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.

  • Drill a small burr hole over the desired injection site. Common targets for nigrostriatal pathway lesioning include the substantia nigra pars compacta (SNc) or the medial forebrain bundle (MFB).

    • Example coordinates for the SNc (relative to bregma): Anteroposterior (AP): -5.2 mm, Mediolateral (ML): +2.1 mm, Dorsoventral (DV): -7.6 mm.

  • Prepare a fresh solution of 6-OHDA in cold 0.1-0.2% ascorbic acid-saline solution to a final concentration of 2-4 µg/µL.

  • Slowly lower the Hamilton syringe needle to the target coordinates.

  • Infuse approximately 4 µL of the 6-OHDA solution at a rate of 1 µL/min.

  • Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

  • Suture the scalp incision and administer post-operative analgesics. Allow the animals to recover for at least 2 weeks before behavioral testing.

6_OHDA_Workflow cluster_surgery Surgical Procedure cluster_recovery Post-Operative start Start anesthesia Anesthetize Rat & Mount in Stereotaxic Frame start->anesthesia incision Scalp Incision & Skull Exposure anesthesia->incision drilling Drill Burr Hole over Target Coordinates (e.g., SNc) incision->drilling injection Inject 6-OHDA Solution (e.g., 4 µL at 1 µL/min) drilling->injection retraction Slow Needle Retraction after Diffusion Period injection->retraction suturing Suture Incision & Provide Post-op Care retraction->suturing recovery Recovery Period (min. 2 weeks) suturing->recovery end Ready for Behavioral Testing recovery->end

Workflow for 6-OHDA lesioning.
Drug-Induced Rotational Behavior

This test is a standard method to quantify the extent of the unilateral dopamine lesion and to assess the efficacy of dopamine receptor agonists.

Objective: To measure the turning behavior of 6-OHDA lesioned rats in response to this compound.

Materials:

  • 6-OHDA lesioned rats

  • This compound solution (e.g., 4 and 8 mg/kg, i.p.)

  • Vehicle control solution

  • Automated rotometer system or a circular arena for manual observation

  • Syringes and needles for injection

Protocol:

  • Allow the 6-OHDA lesioned rats to habituate to the testing environment (e.g., the rotometer bowl) for 10-15 minutes.

  • Administer this compound (e.g., 8 mg/kg, i.p.) or vehicle to the rats. A dopamine agonist like apomorphine (B128758) (0.5 mg/kg, s.c.) can be used as a positive control, which induces contralateral rotations.

  • Immediately after injection, place the rat in the rotometer and record the number of full 360° turns in both the contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) directions.

  • Record rotations for at least 60-90 minutes.

  • Data is typically expressed as net contralateral turns per minute. A significant increase in contralateral rotations after drug administration indicates a dopaminergic agonist effect.

In Vivo Microdialysis in the Striatum

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To measure changes in extracellular dopamine levels in the rat striatum following this compound administration.

Materials:

  • Male Wistar rats (220-270g)

  • Anesthetic (e.g., urethane (B1682113) or isoflurane)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane length)

  • Guide cannula

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for perfusion (e.g., 340 µM in aCSF)

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis

Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and mount it in the stereotaxic apparatus.

    • Implant a guide cannula stereotaxically, targeting the striatum. Typical coordinates from bregma are: Anteroposterior (AP) +1.0 mm, Mediolateral (ML) ±2.5 mm, Dorsoventral (DV) -3.5 mm.

    • Secure the cannula to the skull with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 2 µL/min).

    • Allow for a stabilization period of at least 2 hours to establish a baseline. Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).

    • Switch the perfusion fluid to aCSF containing this compound (340 µM). Perfuse for a defined period (e.g., 40 minutes).

    • Continue collecting dialysate fractions throughout and after the drug perfusion.

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

    • Results are often expressed as a percentage change from the basal dopamine levels.

Microdialysis_Workflow cluster_surgery Guide Cannula Implantation (Recovery >48h) cluster_experiment Microdialysis Experiment cluster_analysis Analysis start Start surgery Stereotaxic Surgery to Implant Guide Cannula into Striatum start->surgery probe_insertion Insert Microdialysis Probe into Guide Cannula surgery->probe_insertion perfusion_setup Perfuse with aCSF (e.g., 2 µL/min) in Freely Moving Rat probe_insertion->perfusion_setup baseline Collect Baseline Dialysate (e.g., 3-4 samples over 60-80 min) perfusion_setup->baseline drug_admin Switch Perfusion to aCSF with this compound (340 µM) baseline->drug_admin collection Collect Dialysate Samples During and After Drug Perfusion drug_admin->collection hplc Analyze Dopamine Concentration in Samples via HPLC-ED collection->hplc end Calculate % Change from Baseline hplc->end

Workflow for in vivo microdialysis.

References

Cell-based Assays for Pukateine Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pukateine is a naturally occurring aporphine (B1220529) alkaloid found in the bark of the New Zealand tree Laurelia novae-zelandiae (Pukatea). It has garnered scientific interest due to its diverse pharmacological activities. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the bioactivity of this compound, with a focus on its antioxidant, anti-inflammatory, and cytotoxic properties.

Data Presentation

The following tables summarize the known quantitative data for this compound's bioactivity and provide a template for presenting experimental results for its potential anticancer effects.

Table 1: Quantitative Bioactivity Data for this compound

BioactivityAssay TypeTarget/SystemResult (IC50/Ki)Reference(s)
Antioxidant Activity Lipid Peroxidation InhibitionRat brain membrane15 µM (IC50)[1]
Dopaminergic Activity Radioligand BindingDopamine D1 Receptor0.4 µM (IC50)[1]
Radioligand BindingDopamine D2 Receptor0.6 µM (IC50)[1]
Dopamine Uptake InhibitionRat brain synaptosomes46 µM (IC50)[1]
Adrenergic Activity Radioligand Bindingα1A-Adrenoceptor6.31 µM (Ki)[2]
Radioligand Bindingα1B-Adrenoceptor7.24 µM (Ki)
Radioligand Bindingα1D-Adrenoceptor6.54 µM (Ki)
Inositol Phosphate FormationNoradrenaline-inducedInhibition observed

Table 2: Template for Reporting Anticancer Activity of this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Notes
MCF-7 (Breast Cancer)MTS Assay24Data to be determined
48Data to be determined
72Data to be determined
HeLa (Cervical Cancer)MTS Assay24Data to be determined
48Data to be determined
72Data to be determined
A549 (Lung Cancer)MTS Assay24Data to be determined
48Data to be determined
72Data to be determined

Experimental Protocols

Assessment of Cytotoxicity: MTS Assay

This protocol outlines the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTS reagent

  • Plate reader (absorbance at 490-500 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plates for 1-4 hours at 37°C. The incubation time will depend on the cell type and their metabolic rate.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Assessment of Antioxidant Activity: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to inhibit intracellular reactive oxygen species (ROS) generation.

Materials:

  • This compound stock solution

  • Hepatocarcinoma cell line (e.g., HepG2)

  • Complete cell culture medium

  • 96-well black, clear-bottom plates

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) or other ROS inducer

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Cell Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 25 µM DCFH-DA in serum-free medium for 1 hour at 37°C.

  • This compound Treatment: Wash the cells with PBS and then treat with various concentrations of this compound in serum-free medium for 1 hour. Include a vehicle control.

  • Induction of Oxidative Stress: Add a ROS inducer, such as ABAP (600 µM), to all wells except for the negative control wells.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour at 37°C.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The Cellular Antioxidant Activity is calculated using the following formula: CAA (%) = (1 - (AUC_sample / AUC_control)) x 100. The IC50 value can be determined from the dose-response curve.

Assessment of Anti-inflammatory Activity: NF-κB Reporter Assay

This assay determines the effect of this compound on the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Materials:

  • This compound stock solution

  • HEK293 cells stably expressing an NF-κB-luciferase reporter gene

  • Complete cell culture medium

  • 96-well white, clear-bottom plates

  • Tumor necrosis factor-alpha (TNF-α) or other NF-κB activator

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells into a 96-well white, clear-bottom plate and incubate for 24 hours.

  • This compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours. Include an unstimulated control and a stimulated vehicle control.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTS assay or a co-transfected control reporter). Calculate the percentage of inhibition of NF-κB activity for each this compound concentration compared to the stimulated vehicle control. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HepG2, HEK293) mts_assay MTS Assay (Cytotoxicity) cell_culture->mts_assay Seeding caa_assay CAA Assay (Antioxidant) cell_culture->caa_assay Seeding nfk_assay NF-κB Reporter Assay (Anti-inflammatory) cell_culture->nfk_assay Seeding pukateine_prep This compound Stock Preparation pukateine_prep->mts_assay Treatment pukateine_prep->caa_assay Treatment pukateine_prep->nfk_assay Treatment data_acq Data Acquisition (Absorbance, Fluorescence, Luminescence) mts_assay->data_acq caa_assay->data_acq nfk_assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc

Experimental workflow for assessing this compound bioactivity.

pukateine_alpha1_signaling This compound This compound alpha1_receptor α1-Adrenoceptor This compound->alpha1_receptor antagonizes gq_protein Gq protein alpha1_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 Inositol Trisphosphate (IP3) pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er binds to IP3 receptor ca2_release Ca²⁺ Release er->ca2_release cellular_response Cellular Response (e.g., smooth muscle contraction) ca2_release->cellular_response

This compound's antagonistic effect on α1-adrenoceptor signaling.

pukateine_antioxidant_pathway This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros scavenges keap1 Keap1 ros->keap1 oxidizes nrf2 Nrf2 keap1->nrf2 sequesters nucleus Nucleus nrf2->nucleus translocates are Antioxidant Response Element (ARE) nucleus->are binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes upregulates transcription antioxidant_enzymes->ros neutralize cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

Potential antioxidant signaling pathway modulated by this compound.

References

Application Notes and Protocols: Radioligand Binding Assays for Determining Pukateine Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pukateine is a naturally occurring aporphine (B1220529) alkaloid derived from the bark of the New Zealand Pukatea tree (Laurelia novae-zelandiae). Traditional Māori medicine has utilized extracts of Pukatea bark for its analgesic properties.[1][2] Modern pharmacological studies have revealed that this compound exhibits a unique profile of activity within the central nervous system, primarily interacting with dopamine (B1211576) receptors.[3][4][5] Specifically, it has been shown to have submicromolar affinity for both dopamine D1 and D2 receptors, acting as an agonist. This makes this compound a person of interest for the development of novel therapeutics, particularly for conditions such as Parkinson's disease.

These application notes provide detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity of this compound and its analogs for dopamine D1 and D2 receptors.

Quantitative Data Summary

The following table summarizes the reported binding affinities of this compound for dopamine D1 and D2 receptors. This data was obtained from competitive radioligand binding assays using rat striatal membranes.

CompoundReceptorRadioligandIC50 (µM)
This compoundDopamine D1[³H]-SCH 233900.4
This compoundDopamine D2[³H]-Raclopride0.6

Table 1: Binding Affinity of this compound for Dopamine Receptors.

Signaling Pathway

The diagram below illustrates a simplified dopamine receptor signaling pathway, indicating the agonistic action of this compound.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Vesicle Vesicle Dopamine->Vesicle VMAT2 Dopamine_release Dopamine Vesicle->Dopamine_release Exocytosis D1_Receptor D1 Receptor (Gs-coupled) AC Adenylate Cyclase D1_Receptor->AC + D2_Receptor D2 Receptor (Gi-coupled) D2_Receptor->AC - cAMP cAMP AC->cAMP Cellular_Response_D2 Cellular Response PKA Protein Kinase A cAMP->PKA Cellular_Response_D1 Cellular Response PKA->Cellular_Response_D1 Dopamine_release->D1_Receptor Dopamine_release->D2_Receptor This compound This compound (Agonist) This compound->D1_Receptor This compound->D2_Receptor

Dopamine Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Membrane Preparation from Rat Striatum

This protocol describes the preparation of crude membrane fractions from rat striatum, which are rich in dopamine D1 and D2 receptors.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA

  • Centrifuge (capable of 48,000 x g and 4°C)

  • Glass-Teflon homogenizer

  • Bradford assay reagents for protein quantification

Procedure:

  • Euthanize rats according to approved animal welfare protocols and rapidly dissect the striata on ice.

  • Place the tissue in ice-cold homogenization buffer.

  • Homogenize the tissue using a glass-Teflon homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the pellet in fresh ice-cold homogenization buffer, and centrifuge again at 48,000 x g for 20 minutes at 4°C.

  • Resuspend the final pellet in a small volume of homogenization buffer.

  • Determine the protein concentration using the Bradford assay.

  • Store the membrane preparations in aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay for Dopamine D1 Receptors

This protocol details the procedure for a competitive binding assay to determine the affinity of this compound for the dopamine D1 receptor using [³H]-SCH 23390.

Materials:

  • Rat striatal membrane preparation (from Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2

  • [³H]-SCH 23390 (specific activity ~70-85 Ci/mmol)

  • Unlabeled SCH 23390 (for determination of non-specific binding)

  • This compound stock solution

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the following in a final volume of 250 µL:

    • 50 µL of assay buffer (for total binding) or 1 µM unlabeled SCH 23390 (for non-specific binding) or this compound dilution.

    • 50 µL of [³H]-SCH 23390 (final concentration ~0.2-0.5 nM).

    • 150 µL of diluted rat striatal membrane preparation (50-100 µg of protein).

  • Incubate the plates at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Competitive Radioligand Binding Assay for Dopamine D2 Receptors

This protocol outlines the procedure for a competitive binding assay to determine the affinity of this compound for the dopamine D2 receptor using [³H]-Raclopride.

Materials:

  • Rat striatal membrane preparation (from Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2

  • [³H]-Raclopride (specific activity ~60-80 Ci/mmol)

  • Unlabeled Haloperidol (for determination of non-specific binding)

  • This compound stock solution

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the following in a final volume of 250 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM unlabeled Haloperidol (for non-specific binding) or this compound dilution.

    • 50 µL of [³H]-Raclopride (final concentration ~1-2 nM).

    • 150 µL of diluted rat striatal membrane preparation (50-100 µg of protein).

  • Incubate the plates at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% PEI.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

cluster_total Total Binding cluster_nonspecific Non-specific Binding cluster_competitor Competitor Binding A Prepare Serial Dilutions of this compound CB Membranes + Radioligand + This compound Dilutions A->CB B Incubate Membranes with Radioligand and this compound C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: Calculate IC50 D->E TB Membranes + Radioligand TB->B NSB Membranes + Radioligand + Excess Unlabeled Ligand NSB->B CB->B

Competitive Radioligand Binding Assay Workflow

References

Application Notes and Protocols: Microdialysis Techniques for Measuring Pukateine-Induced Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pukateine, a natural aporphine (B1220529) alkaloid derived from the bark of the New Zealand tree Laurelia novae-zelandiae, has garnered significant interest for its potential therapeutic applications in neurological disorders such as Parkinson's disease. Its pharmacological profile includes interactions with the dopaminergic system, making it a compelling subject for neurochemical research.[1] One of the key methodologies for investigating the in vivo effects of this compound on dopamine (B1211576) neurotransmission is microdialysis. This technique allows for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely-moving animals, providing real-time data on neurotransmitter dynamics.[2]

These application notes provide a detailed overview and experimental protocols for utilizing in vivo microdialysis to measure this compound-induced dopamine release in the striatum of rats. The information is intended to guide researchers in designing and executing robust experiments to elucidate the neuropharmacological properties of this compound.

Scientific Background

This compound exhibits a unique combination of dopaminergic and antioxidant properties. It has been shown to interact with both dopamine D1 and D2 receptors, with IC50 values in the submicromolar range. Furthermore, this compound inhibits the uptake of dopamine in synaptosomal preparations, suggesting a multifactorial mechanism of action on the dopaminergic system. In vivo microdialysis studies have demonstrated that local perfusion of this compound into the striatum can induce a significant increase in extracellular dopamine levels. This effect is likely attributable to a combination of its dopamine receptor agonist-like actions and its inhibition of the dopamine transporter (DAT). Understanding the precise mechanisms and temporal dynamics of this compound-induced dopamine release is crucial for evaluating its therapeutic potential.

Data Presentation

The following tables summarize the quantitative data available for this compound's interaction with the dopaminergic system.

ParameterValueBrain Region/PreparationReference
Dopamine D1 Receptor Binding (IC50) 0.4 µMRat Central Nervous System
Dopamine D2 Receptor Binding (IC50) 0.6 µMRat Central Nervous System
Dopamine Uptake Inhibition (IC50) 46 µMRat Striatal Synaptosomes
Concentration for in vivo Microdialysis 340 µMRat Striatum
Effect on Extracellular Dopamine Significant IncreaseRat Striatum

Experimental Protocols

This section outlines a detailed protocol for conducting an in vivo microdialysis experiment to measure this compound-induced dopamine release in the rat striatum. This protocol is a composite based on established microdialysis procedures and the specific parameters reported in studies involving this compound.

Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation
  • Animal Preparation: Use male Sprague-Dawley rats (250-350 g). Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture) and place it in a stereotaxic frame.

  • Surgical Procedure:

    • Shave the scalp and clean it with an antiseptic solution.

    • Make a midline incision to expose the skull.

    • Using a stereotaxic atlas, determine the coordinates for the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm from bregma; DV: -3.0 mm from dura).

    • Drill a small burr hole at the target coordinates.

    • Implant a guide cannula (e.g., 26-gauge) just above the target depth and secure it to the skull with dental cement and anchor screws.

  • Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.

Protocol 2: In Vivo Microdialysis Procedure
  • Probe Insertion and Equilibration:

    • On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm active membrane length) through the guide cannula into the striatum of the awake, freely-moving rat.

    • Connect the probe to a microinfusion pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for at least 60-120 minutes to establish a stable dopamine baseline.

  • Baseline Sample Collection:

    • Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., 0.1 M perchloric acid) to prevent dopamine degradation.

  • This compound Administration (Reverse Dialysis):

    • Prepare a solution of this compound (340 µM) in aCSF.

    • Switch the perfusion medium from aCSF to the this compound-containing aCSF.

    • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for the duration of the drug administration and for a subsequent washout period.

  • Histological Verification: At the end of the experiment, euthanize the animal, and perfuse the brain with formalin. Section the brain and stain to verify the correct placement of the microdialysis probe.

Protocol 3: Dopamine Analysis by HPLC-ECD
  • Sample Preparation: If not already acidified, add perchloric acid to the collected dialysate samples. Centrifuge the samples to pellet any precipitates.

  • HPLC-ECD Analysis:

    • Inject a fixed volume of the supernatant onto a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and an electrochemical detector (ECD).

    • The mobile phase can consist of a sodium phosphate (B84403) buffer, methanol, and an ion-pairing agent (e.g., octanesulfonic acid), adjusted to an acidic pH.

    • The electrochemical detector potential should be set to an oxidizing potential suitable for dopamine detection (e.g., +0.65 V).

  • Quantification:

    • Generate a standard curve using known concentrations of dopamine.

    • Quantify the dopamine concentration in the dialysate samples by comparing their peak heights or areas to the standard curve.

    • Express the results as a percentage of the baseline dopamine levels.

Visualizations

Signaling Pathways

Pukateine_Dopamine_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Pukateine_uptake This compound DAT Dopamine Transporter (DAT) Pukateine_uptake->DAT Inhibits DA_vesicle Dopamine (Vesicular) DA_extracellular Extracellular Dopamine DA_vesicle->DA_extracellular Release DA_cyto Dopamine (Cytosolic) DA_cyto->DA_vesicle VMAT2 DA_extracellular->DAT Reuptake D1R D1 Receptor DA_extracellular->D1R D2R D2 Receptor DA_extracellular->D2R Pukateine_receptor This compound Pukateine_receptor->D1R Agonist Pukateine_receptor->D2R Agonist Gs Gs/olf D1R->Gs Activates Gi Gi/o D2R->Gi Activates AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits PLC Phospholipase C Gi->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA downstream_D1 Downstream Effects PKA->downstream_D1 Ca_release Ca²⁺ Release PLC->Ca_release downstream_D2 Downstream Effects Ca_release->downstream_D2 Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery & Guide Cannula Implantation Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Probe Insertion into Awake Animal Recovery->Probe_Insertion Equilibration System Equilibration (60-120 min) Probe_Insertion->Equilibration Baseline Baseline Sample Collection (3-4 samples) Equilibration->Baseline Pukateine_Admin This compound Administration (Reverse Dialysis) Baseline->Pukateine_Admin Post_Admin_Collection Post-administration Sample Collection Pukateine_Admin->Post_Admin_Collection HPLC HPLC-ECD Analysis of Dopamine Post_Admin_Collection->HPLC Histology Histological Verification of Probe Placement Post_Admin_Collection->Histology Data_Analysis Data Analysis (% of Baseline) HPLC->Data_Analysis

References

Application Notes and Protocols: Synthesis of Pukateine Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pukateine, a naturally occurring aporphine (B1220529) alkaloid, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. It is known to interact with several key receptors in the central nervous system and peripheral tissues, notably dopamine (B1211576) and α-adrenergic receptors. These interactions make this compound a compelling lead compound for the development of novel therapeutics targeting a range of conditions, including neurological disorders and cardiovascular diseases.

Structure-activity relationship (SAR) studies are crucial in drug discovery for optimizing the pharmacological profile of a lead compound. By systematically modifying the chemical structure of this compound, researchers can elucidate the molecular features essential for its biological activity, selectivity, and potency. This document provides detailed protocols for the synthesis of this compound derivatives and the experimental procedures for their biological evaluation, facilitating SAR-driven drug development.

Data Presentation: Structure-Activity Relationships of this compound and Related Aporphine Alkaloids

The following table summarizes the binding affinities of this compound and two structurally related aporphine alkaloids, (-)-anonaine and (-)-roemerine, at human cloned α1-adrenoceptor subtypes. This data is essential for understanding the influence of specific structural modifications on receptor affinity.[1][2]

CompoundStructureα1A-AR (pKi)α1B-AR (pKi)α1D-AR (pKi)
(-)-PukateineR = OH, R' = CH37.3 ± 0.16.5 ± 0.17.1 ± 0.1
(-)-AnonaineR = H, R' = H6.8 ± 0.16.2 ± 0.16.7 ± 0.1
(-)-RoemerineR = H, R' = CH37.0 ± 0.16.4 ± 0.16.9 ± 0.1

Data are presented as mean ± SEM.

SAR Analysis:

  • Effect of N-methylation: Comparison between (-)-anonaine (secondary amine) and (-)-roemerine (tertiary amine) suggests that N-methylation enhances the affinity for all three α1-adrenoceptor subtypes.[1]

  • Effect of C-11 Hydroxylation: The presence of a hydroxyl group at the C-11 position in this compound, as compared to (-)-roemerine, has varied effects on the affinity for the different α1-AR subtypes.[1]

For dopaminergic activity, this compound has shown IC50 values in the submicromolar range for both D1 and D2 dopamine receptors (0.4 µM and 0.6 µM, respectively).[3] SAR studies on aporphine alkaloids indicate that the (R)-configuration at the 6a position and the presence of a hydroxyl group at C-11 are important for dopaminergic activity.

Experimental Protocols

General Synthesis of the Aporphine Core

The synthesis of this compound derivatives typically involves the construction of the core aporphine scaffold. One common and effective method is the Bischler-Napieralski reaction followed by reduction and subsequent photocatalytic oxidative phenol (B47542) coupling.

Step 1: Synthesis of the Tetrahydroisoquinoline (THIQ) Intermediate

  • Bischler-Napieralski Reaction:

    • Dissolve the corresponding β-phenylethylamine in a suitable solvent such as acetonitrile.

    • Add an acyl chloride or anhydride (B1165640) to form the corresponding amide.

    • To the dried amide, add a dehydrating agent like phosphorus oxychloride (POCl3) and reflux the mixture to effect cyclization to a 3,4-dihydroisoquinoline (B110456).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with ice and basify with a suitable base (e.g., ammonium (B1175870) hydroxide).

    • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure.

  • Reduction to THIQ:

    • Dissolve the crude 3,4-dihydroisoquinoline in methanol (B129727).

    • Add sodium borohydride (B1222165) (NaBH4) portion-wise at 0°C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and remove the methanol under reduced pressure.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify the THIQ intermediate by column chromatography.

Step 2: Photocatalytic Oxidative Phenol Coupling

  • Dissolve the synthesized THIQ and a suitable aryl coupling partner in a degassed solvent (e.g., acetonitrile).

  • Add a photocatalyst (e.g., an iridium or ruthenium complex) and a suitable oxidant.

  • Irradiate the reaction mixture with visible light at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and remove the solvent.

  • Purify the resulting aporphine core via column chromatography.

Step 3: Derivatization of the Aporphine Core

Functional group modifications, such as O-methylation, O-demethylation, or N-alkylation, can be performed on the aporphine core to generate a library of this compound derivatives.

Biological Assays

Dopamine D1 and D2 Receptor Binding Assay

This protocol is adapted from radioligand binding assays to determine the affinity of synthesized this compound derivatives for dopamine receptors.

  • Membrane Preparation:

    • Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a radioligand specific for the receptor subtype ([3H]-SCH 23390 for D1, [3H]-raclopride for D2), and varying concentrations of the this compound derivative.

    • For non-specific binding determination, add a high concentration of a known non-labeled antagonist (e.g., butaclamol).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 values (concentration of the derivative that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

α1-Adrenoceptor Functional Assay (Inositol Phosphate (B84403) Accumulation)

This assay measures the functional antagonism of this compound derivatives at α1-adrenoceptors.

  • Cell Culture:

    • Culture cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype.

  • Labeling:

    • Incubate the cells with [3H]-myo-inositol in an appropriate medium overnight to label the cellular phosphoinositide pools.

  • Assay:

    • Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol (B14025) monophosphatase).

    • Add varying concentrations of the this compound derivative (as an antagonist) followed by a fixed concentration of an agonist (e.g., norepinephrine).

    • Incubate for a specified time to allow for Gq-mediated phospholipase C activation and subsequent [3H]-inositol phosphate accumulation.

  • Extraction and Quantification:

    • Stop the reaction by adding a suitable acid (e.g., perchloric acid).

    • Separate the [3H]-inositol phosphates from free [3H]-inositol using anion-exchange chromatography.

    • Quantify the radioactivity of the eluted [3H]-inositol phosphates by liquid scintillation counting.

  • Data Analysis:

    • Determine the concentration-response curves for the antagonist's inhibition of agonist-stimulated inositol phosphate formation.

    • Calculate the IC50 values and subsequently the pA2 values to quantify the antagonist potency.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials thiq THIQ Synthesis (Bischler-Napieralski/Reduction) start->thiq coupling Aporphine Core Formation (Photocatalytic Coupling) thiq->coupling derivatization Derivatization coupling->derivatization library This compound Derivative Library derivatization->library binding_assay Receptor Binding Assays (Dopamine D1/D2) library->binding_assay functional_assay Functional Assays (α1-Adrenoceptor) library->functional_assay sar_analysis SAR Analysis binding_assay->sar_analysis functional_assay->sar_analysis

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathways cluster_dopamine Dopamine Receptor Signaling cluster_alpha1 α1-Adrenoceptor Signaling pukateine_d This compound Derivative d1_receptor D1 Receptor pukateine_d->d1_receptor d2_receptor D2 Receptor pukateine_d->d2_receptor gs Gs d1_receptor->gs gi Gi d2_receptor->gi ac Adenylyl Cyclase gs->ac gi->ac camp cAMP ac->camp pka PKA camp->pka downstream_d Cellular Response pka->downstream_d pukateine_a This compound Derivative a1_receptor α1 Receptor pukateine_a->a1_receptor gq Gq a1_receptor->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc downstream_a Cellular Response ca2->downstream_a pkc->downstream_a

Caption: Signaling pathways of Dopamine and α1-Adrenergic receptors.

References

Troubleshooting & Optimization

Improving Pukateine solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for working with Pukateine in in vitro assays, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural benzylisoquinoline alkaloid, specifically an aporphine (B1220529) alkaloid, originally isolated from the bark of the New Zealand Pukatea tree (Laurelia novae-zelandiae).[1][2] It has a molecular formula of C₁₈H₁₇NO₃ and a molar mass of approximately 295.34 g/mol .[2] Traditionally, extracts from the Pukatea tree have been used in Māori herbal medicine for their analgesic properties.[3][4]

Q2: What are the primary mechanisms of action for this compound?

This compound exhibits a multi-faceted pharmacological profile. Its primary known mechanisms of action include:

  • Dopaminergic Activity: It acts as an agonist at both dopamine (B1211576) D₁ and D₂ receptors, with submicromolar affinity.

  • Adrenergic Activity: It functions as an antagonist at α₁-adrenoceptor subtypes, which contributes to vasorelaxant effects.

  • Antioxidant Properties: this compound has demonstrated potent antioxidant activity, protecting against lipid peroxidation in brain homogenates.

Q3: Why is the solubility of this compound a challenge for in vitro assays?

Like many alkaloids, this compound has low aqueous solubility. This is due to its complex, multi-ring chemical structure which is largely hydrophobic. This poor solubility can lead to several experimental issues, including precipitation in aqueous culture media, inaccurate concentration calculations, and reduced bioavailability to cells, ultimately affecting the reliability and reproducibility of experimental results.

Pharmacological Data Summary

The following table summarizes key quantitative parameters for this compound from published research.

ParameterValueTarget/SystemReference
IC₅₀ (D₁ Binding) 0.4 µMRat Dopamine D₁ Receptors
IC₅₀ (D₂ Binding) 0.6 µMRat Dopamine D₂ Receptors
IC₅₀ (DA Uptake) 46 µMRat Synaptosomal Preparation
IC₅₀ (Lipid Peroxidation) 15 µMRat Brain Membrane

Troubleshooting Guide: this compound Solubility

This guide addresses common issues encountered when preparing this compound solutions for cell-based experiments.

Problem 1: this compound powder will not dissolve in my aqueous buffer or cell culture medium.

  • Cause: this compound has very low solubility in neutral aqueous solutions. Direct dissolution is often not feasible.

  • Solution:

    • Use an Organic Solvent: Prepare a concentrated primary stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice. Ethanol can also be used.

    • Start with a High Concentration: Aim for a high concentration stock solution (e.g., 10-50 mM) in the organic solvent to minimize the volume of solvent added to your final assay.

    • Ensure Complete Dissolution: Use vortexing and gentle warming (if the compound's stability permits) to ensure the this compound is fully dissolved in the organic solvent before making further dilutions.

Problem 2: My this compound stock solution precipitates when I dilute it into my aqueous assay medium.

  • Cause: This is a common issue when a drug dissolved in an organic solvent is introduced to an aqueous environment where its solubility is much lower. The compound "crashes out" of the solution.

  • Solution:

    • Use Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions. First, dilute the primary stock into a small volume of your cell culture medium or buffer, ensuring rapid mixing. Then, use this intermediate dilution to prepare your final working concentrations.

    • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low, typically ≤0.5%, to avoid both precipitation and solvent-induced cytotoxicity.

    • Adjust pH: The solubility of alkaloids can be pH-dependent. Acidifying the aqueous medium slightly may improve the solubility of this compound by protonating its basic nitrogen atom, although this must be compatible with your experimental system's pH requirements.

    • Consider Co-solvents: For challenging cases, a co-solvent system, where a mixture of solvents is used, can maintain solubility. However, this requires careful validation for cellular toxicity.

Problem 3: I am observing cytotoxicity or other artifacts in my experiment.

  • Cause: The observed effects may be due to the solvent rather than the this compound itself, especially at higher solvent concentrations.

  • Solution:

    • Run a Vehicle Control: Always include a control group that is treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used in your experimental groups. This allows you to subtract any effects caused by the solvent alone.

    • Minimize Final Solvent Concentration: As a best practice, keep the final solvent concentration as low as possible, ideally below 0.1%.

    • Assess Solution Stability: Over time, especially at 37°C in an incubator, this compound may slowly precipitate out of the medium, even if it appears dissolved initially. Prepare fresh working solutions from your stock immediately before each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a method for preparing a primary stock solution, which can then be used to make working dilutions for in vitro assays.

Materials:

  • This compound powder (M.W. = 295.34 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, low-retention tips

Methodology:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molar Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 295.34 g/mol × 1000 mg/g = 2.95 mg

  • Weighing: Carefully weigh out 2.95 mg of this compound powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Mixing: Cap the vial securely and vortex for 1-2 minutes until the powder is completely dissolved. A clear, pale yellowish solution should be formed. Gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for preparing this compound for use in a typical cell-based assay.

G This compound Solubilization and Dosing Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Dosing A Weigh this compound (e.g., 2.95 mg) B Add Organic Solvent (e.g., 1 mL DMSO) A->B C Vortex / Mix Until Fully Dissolved B->C D Create 10 mM Primary Stock C->D E Thaw Primary Stock D->E Store at -20°C / -80°C F Perform Serial Dilutions in Assay Medium E->F G Prepare Final Working Concentrations F->G H Add Working Solutions to Cell Culture G->H Use Immediately J Incubate and Analyze Results H->J I Include Vehicle Control (e.g., 0.1% DMSO) I->J

Caption: Workflow for preparing this compound solutions.

This compound Signaling Pathway

This diagram provides a simplified overview of this compound's primary interactions with cellular receptors.

G Simplified this compound Signaling Mechanisms cluster_cell Target Cell cluster_response Cellular Response D1R Dopamine D1 Receptor D_Response Dopaminergic Signaling Modulation D1R->D_Response D2R Dopamine D2 Receptor D2R->D_Response A1R Alpha-1 Adrenoceptor A_Response Inhibition of Adrenergic Signaling (Vasorelaxation) A1R->A_Response This compound This compound This compound->D1R Agonist This compound->D2R Agonist This compound->A1R Antagonist

Caption: this compound's interactions with key receptors.

References

Technical Support Center: Optimizing Pukateine Dosage for Neurochemical Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pukateine in neurochemical experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary neurochemical targets?

This compound is a natural aporphine (B1220529) alkaloid. Its primary neurochemical targets are dopamine (B1211576) D1 and D2 receptors, for which it shows submicromolar affinity.[1] It also acts as an antagonist at α1-adrenoceptor subtypes.[2] Additionally, this compound exhibits potent antioxidant properties.[1]

Q2: What are the suggested starting doses for in vivo experiments with this compound?

In studies with 6-hydroxydopamine (6-OHDA) unilaterally denervated rats, a dose of 8 mg/kg of this compound elicited significant contralateral circling, a behavior associated with a dopaminergic agonist action, while 4 mg/kg did not produce a significant effect.[1] Therefore, a starting dose in the range of 4-8 mg/kg is recommended for in vivo rodent studies investigating its dopaminergic effects. Dose-response studies are crucial to determine the optimal dose for your specific experimental model and endpoint.

Q3: How should I prepare this compound for in vitro and in vivo studies?

There is limited specific information on the solubility of this compound in the scientific literature. For many aporphine alkaloids with poor aqueous solubility, a common approach is to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be diluted into aqueous experimental buffers like phosphate-buffered saline (PBS). It is critical to ensure the final concentration of the organic solvent is low (typically <0.5% for in vitro assays and as low as possible for in vivo studies) to avoid solvent-induced artifacts.[3] If precipitation occurs upon dilution into an aqueous buffer, sonication or slight warming may aid in dissolution. Always perform a visual inspection for precipitation before use. The stability of this compound in solution at different temperatures, pH levels, and light conditions has not been extensively reported and should be determined empirically for your specific experimental conditions.

Q4: What are the known off-target effects of this compound?

Besides its activity at dopamine D1 and D2 receptors, this compound is an antagonist of α1-adrenoceptors, which can contribute to vasorelaxant effects. It also shows affinity for different α1-adrenoceptor subtypes. Researchers should consider these off-target effects when interpreting results, particularly in experiments involving cardiovascular parameters or where α1-adrenergic signaling is relevant.

II. Troubleshooting Guides

In Vitro Experiments
Problem Potential Cause Troubleshooting Steps
Inconsistent or no effect of this compound in cell-based assays. 1. Poor Solubility/Precipitation: this compound may have precipitated out of the aqueous culture medium.1. Visually inspect the final diluted solution for any cloudiness or particulates. Consider a brief sonication to aid dissolution. Prepare fresh dilutions for each experiment from a frozen DMSO stock.
2. Compound Degradation: this compound may be unstable under the experimental conditions (e.g., temperature, pH, light exposure).2. Minimize the time the this compound solution is kept at room temperature or 37°C. Protect solutions from light. Empirically test the stability of this compound in your specific buffer and incubation conditions.
3. Low Receptor Expression: The cell line used may not express sufficient levels of dopamine D1/D2 or α1-adrenergic receptors.3. Confirm receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding with a known high-affinity ligand.
High background or non-specific binding in radioligand binding assays. 1. Hydrophobicity of this compound: Aporphine alkaloids can be hydrophobic, leading to non-specific binding to filters and plasticware.1. Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Include a low concentration of a non-ionic detergent (e.g., 0.1% BSA) in the wash buffer.
2. Inappropriate Assay Conditions: Incubation time may be too long, or the washing steps may be insufficient.2. Optimize incubation time to reach equilibrium without excessive non-specific binding. Increase the number and volume of washes with ice-cold buffer.
Interference in assays measuring oxidative stress. 1. Antioxidant Properties of this compound: this compound's intrinsic antioxidant activity can interfere with assays that measure reactive oxygen species (ROS).1. Run appropriate controls, including this compound alone in the assay system without cells or the ROS-generating stimulus, to quantify its direct scavenging activity. Consider using multiple antioxidant assays based on different mechanisms (e.g., HAT and SET) for a comprehensive assessment.
In Vivo Experiments
Problem Potential Cause Troubleshooting Steps
High variability in behavioral responses between animals. 1. Inconsistent Drug Administration: Inaccurate dosing or route of administration can lead to variable plasma and brain concentrations.1. Ensure accurate and consistent administration techniques (e.g., intraperitoneal, subcutaneous). For oral administration, consider the effect of food on absorption.
2. Individual Differences in Metabolism: Genetic and physiological variations can lead to different pharmacokinetic profiles.2. Use a sufficient number of animals per group to account for individual variability. Randomize animals into treatment groups.
Unexpected sedative or hypotensive effects. 1. α1-Adrenoceptor Antagonism: this compound's antagonism at α1-adrenoceptors can cause vasodilation and a decrease in blood pressure.1. Monitor cardiovascular parameters (heart rate, blood pressure) if these effects are a concern. Consider the potential for these effects to confound behavioral readouts.
2. CNS Depressant Effects: At higher doses, some aporphine alkaloids can have sedative effects.2. Perform a dose-response study to identify a dose that produces the desired neurochemical effect without significant sedation. Include an open-field test to assess general locomotor activity.
Lack of desired behavioral effect (e.g., no rotation in 6-OHDA model). 1. Insufficient Dose: The dose of this compound may be too low to achieve adequate receptor occupancy in the brain.1. Perform a dose-response study, starting with the reported effective dose of 8 mg/kg and escalating if necessary.
2. Poor Blood-Brain Barrier Penetration: this compound may not efficiently cross the blood-brain barrier.2. While not specifically reported for this compound, pharmacokinetic studies with brain microdialysis would be necessary to confirm CNS penetration and exposure.
3. Incomplete Nigrostriatal Lesion: The 6-OHDA lesion may not be sufficient to induce the behavioral phenotype.3. Validate the extent of the lesion using tyrosine hydroxylase (TH) immunohistochemistry. Ensure the rotational behavior is robust with a standard agonist like apomorphine (B128758) before testing this compound.

III. Data Presentation

In Vitro Activity of this compound
Parameter Value Assay System Reference
Dopamine D1 Receptor Binding (IC50) 0.4 µM[3H]-SCH 23390 binding in rat central nervous system
Dopamine D2 Receptor Binding (IC50) 0.6 µM[3H]-raclopride binding in rat central nervous system
Dopamine Uptake Inhibition (IC50) 46 µM[3H]-dopamine uptake in a synaptosomal preparation
Lipid Peroxidation Inhibition (IC50) 15 µMBasal lipid peroxidation of a rat brain membrane preparation
α1A-Adrenoceptor Binding Affinity (pKi) 7.1 ± 0.1[3H]-prazosin binding in human cloned α1A-AR
α1B-Adrenoceptor Binding Affinity (pKi) 6.2 ± 0.1[3H]-prazosin binding in human cloned α1B-AR
α1D-Adrenoceptor Binding Affinity (pKi) 7.0 ± 0.1[3H]-prazosin binding in human cloned α1D-AR
In Vivo Dosage of this compound
Dose Animal Model Effect Reference
4 mg/kg6-OHDA unilaterally denervated ratsNo significant contralateral circling
8 mg/kg6-OHDA unilaterally denervated ratsSignificant contralateral circling
Pharmacokinetic Parameters of this compound
Parameter Description Value
Cmax Maximum plasma concentrationTo be determined
Tmax Time to reach maximum plasma concentrationTo be determined
t1/2 Elimination half-lifeTo be determined
AUC Area under the plasma concentration-time curveTo be determined
Bioavailability (%) Fraction of administered dose that reaches systemic circulationTo be determined
Brain/Plasma Ratio Ratio of drug concentration in the brain to that in the plasmaTo be determined

IV. Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (IC50 or Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Rat striatal tissue or cells expressing D2 receptors

  • [3H]-Raclopride (radioligand)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add in order:

    • Binding buffer

    • Increasing concentrations of this compound (or vehicle for total binding, and a saturating concentration of a non-labeled D2 antagonist like haloperidol (B65202) for non-specific binding).

    • A fixed concentration of [3H]-Raclopride (typically at or near its Kd).

    • Membrane preparation (e.g., 50-100 µg protein per well).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of this compound concentration and fit the data using non-linear regression to determine the IC50. The Ki value can be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Striatal Dopamine Measurement

Objective: To measure the effect of this compound on extracellular dopamine levels in the rat striatum.

Materials:

  • Adult male rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ED)

Methodology:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum.

  • Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

  • This compound Administration: Administer this compound systemically (e.g., 8 mg/kg, i.p.) or locally through the microdialysis probe (retrodialysis).

  • Post-treatment Collection: Continue to collect dialysate samples for several hours after this compound administration.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: Express dopamine levels as a percentage of the average baseline concentration and plot the time course of this compound's effect.

V. Mandatory Visualizations

Signaling Pathways

Pukateine_Signaling_Pathways cluster_D1 Dopamine D1 Receptor Signaling cluster_D2 Dopamine D2 Receptor Signaling cluster_alpha1 Alpha-1 Adrenoceptor Signaling Pukateine_D1 This compound D1R D1 Receptor Pukateine_D1->D1R Agonist-like Gs_olf Gs/olf D1R->Gs_olf Activates AC Adenylyl Cyclase Gs_olf->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Pukateine_D2 This compound D2R D2 Receptor Pukateine_D2->D2R Agonist-like Gi_o Gi/o D2R->Gi_o Activates AC_inhib Adenylyl Cyclase Gi_o->AC_inhib Inhibits cAMP_inhib cAMP AC_inhib->cAMP_inhib Decreases Pukateine_alpha1 This compound alpha1R α1 Receptor Pukateine_alpha1->alpha1R Antagonist Gq_11 Gq/11 alpha1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Activates

Caption: this compound's primary signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_prep Phase 2: Preparation cluster_execution Phase 3: Execution & Data Collection cluster_analysis Phase 4: Analysis & Troubleshooting Define_Question Define Research Question Select_Model Select In Vitro/In Vivo Model Define_Question->Select_Model Dose_Selection Preliminary Dose Selection (e.g., 4-8 mg/kg in vivo) Select_Model->Dose_Selection Pukateine_Prep Prepare this compound Stock (e.g., in DMSO) Dose_Selection->Pukateine_Prep Working_Sol Prepare Working Solution (Dilute in buffer, check for precipitation) Pukateine_Prep->Working_Sol Run_Assay Perform Experiment (e.g., Binding Assay, Microdialysis) Working_Sol->Run_Assay Collect_Data Collect Raw Data Run_Assay->Collect_Data Analyze_Data Analyze Data (e.g., IC50, % change from baseline) Collect_Data->Analyze_Data Troubleshoot Troubleshoot Unexpected Results (Refer to guide) Analyze_Data->Troubleshoot Optimize_Dosage Optimize Dosage/Protocol Troubleshoot->Optimize_Dosage Optimize_Dosage->Dose_Selection Iterate

Caption: General workflow for this compound experiments.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Experimental Result Check_Reagents Check this compound Solution (Precipitation? Degradation?) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Pipetting? Timing? Controls?) Start->Check_Protocol Check_System Validate Biological System (Receptor expression? Animal health?) Start->Check_System Solubility_Issue Address Solubility (Sonication? Different solvent?) Check_Reagents->Solubility_Issue Protocol_Error Correct Protocol Error (Recalibrate? Rerun controls?) Check_Protocol->Protocol_Error System_Issue Address System Issue (New cell batch? Verify lesion?) Check_System->System_Issue Re_Run Re-run Experiment Solubility_Issue->Re_Run Protocol_Error->Re_Run System_Issue->Re_Run

Caption: Logical flow for troubleshooting experiments.

References

Technical Support Center: Extraction and Stability of Pukateine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of Pukateine during extraction and handling. Due to the limited specific data on this compound stability, this guide is based on the general chemical properties of aporphine (B1220529) alkaloids, the class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an aporphine alkaloid naturally found in the bark of the New Zealand tree Laurelia novae-zelandiae, commonly known as Pukatea. It is of scientific interest due to its traditional use in Māori medicine for its analgesic properties. Like many complex natural products, this compound's chemical structure is susceptible to degradation, which can be caused by factors such as pH, temperature, light, and oxygen exposure during extraction and storage. Degradation can lead to a loss of biological activity and the formation of unwanted byproducts, compromising research results and the potential for drug development.

Q2: What are the likely degradation pathways for this compound?

Based on the chemistry of related aporphine alkaloids like glaucine, the potential degradation pathways for this compound likely include:

  • Oxidation: The phenolic and amine functional groups in the this compound structure are susceptible to oxidation. This can be initiated by exposure to air (oxygen), heat, light, or the presence of metal ions. Oxidation can lead to the formation of colored degradation products and a loss of bioactivity.

  • Hydrolysis: While less common for the core structure of aporphine alkaloids, if extractions are performed under harsh acidic or basic conditions, hydrolysis of certain functional groups could occur, though this is generally a lesser concern compared to oxidation.

  • Photodegradation: Exposure to UV or even visible light can provide the energy to initiate degradation reactions, particularly oxidation.

Q3: What are the initial signs of this compound degradation in my extract?

Visual inspection of your extract can often provide the first clues of degradation. A noticeable change in color, such as darkening or the development of a brownish hue, can indicate oxidative degradation. Additionally, the appearance of precipitates or a decrease in the expected biological activity of the extract can also be signs of compound instability. For more precise detection, analytical techniques such as HPLC should be used to monitor the purity of the this compound peak and the emergence of new peaks corresponding to degradation products.

Troubleshooting Guide: Common Issues in this compound Extraction

This guide addresses common problems encountered during the extraction of this compound and provides potential solutions.

Issue Possible Cause(s) Troubleshooting Steps & Optimization Expected Outcome
Low Yield of this compound 1. Incomplete Extraction: The solvent and/or extraction time may not be optimal for efficient extraction from the plant matrix.2. Degradation during Extraction: this compound may be degrading under the extraction conditions (e.g., high temperature, prolonged exposure to oxygen).1a. Optimize Solvent System: Experiment with different solvent systems, starting with methanol (B129727) or ethanol, which are commonly used for alkaloid extraction. Consider adding a small amount of a weak acid (e.g., 0.1% acetic acid) to the solvent to improve alkaloid solubility and stability.1b. Optimize Extraction Time: Perform a time-course study to determine the optimal extraction duration that maximizes yield without significant degradation.2a. Reduce Temperature: If using heat-assisted extraction methods (e.g., Soxhlet), try reducing the temperature or switching to a room temperature method like maceration or ultrasonic-assisted extraction.2b. Minimize Oxygen Exposure: Perform extractions under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidative degradation.Improved yield and purity of this compound in the final extract.
Discoloration of Extract (Darkening) Oxidative Degradation: Exposure of the extract to oxygen, light, or heat is likely causing the oxidation of this compound and other phenolic compounds.1. Use Antioxidants: Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to the extraction solvent (use with caution and consider downstream applications).2. Protect from Light: Conduct all extraction and processing steps in amber glassware or by wrapping containers in aluminum foil to prevent photodegradation.3. Degas Solvents: Before use, degas extraction solvents by sparging with nitrogen or using a sonicator to remove dissolved oxygen.A lighter-colored extract with a higher concentration of intact this compound.
Appearance of Multiple Peaks in HPLC Analysis Degradation Products: The additional peaks likely represent degradation products of this compound formed during extraction or storage.1. Conduct a Forced Degradation Study: To identify potential degradation products, intentionally degrade a small sample of purified this compound under controlled stress conditions (acid, base, peroxide, heat, light). Analyze the stressed samples by HPLC-MS to identify the mass of the degradation products.2. Refine Extraction Protocol: Based on the likely causes of degradation identified, modify the extraction protocol as described in the troubleshooting steps above (e.g., lower temperature, protect from light, use inert atmosphere).3. Optimize Storage Conditions: Store extracts and purified this compound at low temperatures (-20°C or -80°C) in airtight containers, protected from light, and under an inert atmosphere if possible.A cleaner HPLC chromatogram with a prominent this compound peak and minimized degradation peaks.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

    • Oxidative Degradation: Mix the this compound stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep the solution at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute with the mobile phase.

    • Thermal Degradation: Place a sample of the this compound stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C), protected from light. At each time point, withdraw a sample and dilute with the mobile phase.

    • Photodegradation: Expose a sample of the this compound stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light). At each time point, withdraw a sample and dilute with the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometry (MS) detector to identify the mass-to-charge ratio of the degradation products.

Visualizing the Workflow and Logic

Experimental Workflow for this compound Extraction and Stability Assessment

G cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Stability Assessment plant_material Laurelia novae-zelandiae Bark extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract chromatography Column Chromatography crude_extract->chromatography hplc_analysis Stability-Indicating HPLC-MS Analysis crude_extract->hplc_analysis Initial Purity Check purified_this compound Purified this compound chromatography->purified_this compound forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) purified_this compound->forced_degradation forced_degradation->hplc_analysis data_analysis Identify Degradation Products & Pathways hplc_analysis->data_analysis

A general workflow for this compound extraction and subsequent stability assessment.

Troubleshooting Logic for this compound Degradation

G start Degradation Observed? color_change Extract Discolored? start->color_change Yes low_yield Low Yield? start->low_yield Yes extra_peaks Extra HPLC Peaks? start->extra_peaks Yes oxidation Suspect Oxidation color_change->oxidation Yes temp_degradation Suspect Thermal Degradation low_yield->temp_degradation Yes incomplete_extraction Suspect Incomplete Extraction low_yield->incomplete_extraction No degradation_products Confirmed Degradation Products extra_peaks->degradation_products Yes solution_oxidation Action: Protect from Light/O2, Use Antioxidants oxidation->solution_oxidation solution_temp Action: Lower Extraction Temp temp_degradation->solution_temp solution_yield Action: Optimize Solvent/Time incomplete_extraction->solution_yield solution_analysis Action: Perform Forced Degradation & HPLC-MS Analysis degradation_products->solution_analysis

A decision-making diagram for troubleshooting this compound degradation.

Technical Support Center: Troubleshooting Pukateine Variability in Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pukateine, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues of variability encountered during experiments with this potent aporphine (B1220529) alkaloid.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the potency of our this compound sample. What are the potential causes?

A1: Batch-to-batch variability is a common challenge in natural product research. Several factors can contribute to this issue with this compound:

  • Purity and Composition: this compound is a natural product, and its purity can vary depending on the extraction and purification methods used. The presence of impurities or related alkaloids can alter its biological activity. It is crucial to obtain a certificate of analysis (CoA) from your supplier detailing the purity of the compound, determined by methods such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).

  • Source Material: The concentration of this compound in the source plant material (Laurelia novae-zelandiae) can fluctuate based on the geographical location, season of harvest, and storage conditions of the plant material.

  • Extraction and Purification Protocol: Different extraction solvents and purification techniques can yield extracts with varying profiles of co-eluting compounds, which may synergistically or antagonistically affect this compound's activity.

Q2: Our this compound stock solution seems to lose activity over time. How should we properly store it?

A2: The stability of this compound in solution is a critical factor for reproducible results. While specific degradation pathways for this compound are not extensively documented, aporphine alkaloids, in general, can be sensitive to light, temperature, and pH.

  • Storage Conditions: It is recommended to store this compound as a solid in a cool, dark, and dry place. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

  • Solvent Choice: The choice of solvent can also impact stability. While ethanol (B145695) or methanol (B129727) are often used for initial extraction, for biological assays, DMSO is a common solvent. However, the long-term stability of this compound in DMSO at room temperature has not been established. It is advisable to minimize the time the compound spends in solution before use.

Q3: We are seeing inconsistent results in our dopamine (B1211576) receptor binding assays with this compound. What are some common pitfalls?

A3: Variability in receptor binding assays can arise from multiple sources. For this compound, which targets dopamine D1 and D2 receptors, consider the following:

  • Ligand Concentration: Ensure the accurate determination of your this compound stock solution concentration. Serial dilutions should be prepared fresh for each experiment.

  • Assay Buffer pH: The pH of the assay buffer can influence the charge state of this compound and its interaction with the receptor. Maintain a consistent and validated pH for all experiments.

  • Incubation Time and Temperature: Ensure that the incubation time is sufficient to reach equilibrium and that the temperature is consistently maintained throughout the experiment.

  • Nonspecific Binding: High nonspecific binding can mask the true specific binding. Optimize the assay to minimize nonspecific binding, for example, by using appropriate blocking agents or by choosing a suitable concentration of the radioligand.

Q4: Is there any information on this compound's interaction with ABC transporters? We are studying its potential to overcome multidrug resistance.

A4: Currently, there is a lack of specific studies investigating the direct interaction of this compound with ABC transporters like P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRG2). However, many natural product alkaloids have been shown to modulate the activity of these transporters. To investigate this, you can perform in vitro transport assays using cell lines that overexpress the transporter of interest.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values in Cell-Based Assays
Potential Cause Troubleshooting Steps
This compound Stock Solution Degradation Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -80°C, protecting from light. Perform a stability test of your stock solution over time using HPLC.
Inaccurate Stock Concentration Verify the purity of your this compound sample with a CoA. Use a calibrated microbalance for weighing and ensure complete dissolution in the solvent. Consider using qNMR for accurate concentration determination.
Cell Line Variability Ensure consistent cell passage number and confluency. Regularly check for mycoplasma contamination.
Assay Protocol Variations Standardize all incubation times, temperatures, and reagent concentrations. Use a positive control with a known IC50/EC50 to monitor assay performance.
This compound Solubility Issues Visually inspect for precipitation in your assay wells. The solubility of this compound in aqueous buffers is likely low. Consider the final DMSO concentration in your assay and ensure it is consistent and non-toxic to the cells.
Issue 2: Poor Reproducibility in Dopamine Receptor Binding Assays
Potential Cause Troubleshooting Steps
Radioligand Quality Check the expiration date and specific activity of your radioligand. Store it according to the manufacturer's instructions.
Membrane Preparation Inconsistency Prepare a large batch of cell membranes, aliquot, and store at -80°C to ensure consistency across multiple experiments.
Incomplete Washing Insufficient washing can lead to high background signal. Optimize the number and volume of wash steps.
Filter Binding Some compounds can bind to the filter plates. Pre-soaking the filters (e.g., with polyethyleneimine) can help reduce nonspecific binding.
Data Analysis Errors Use a consistent and appropriate model for data fitting (e.g., one-site or two-site binding model). Ensure proper determination of nonspecific binding.

Data Presentation

This compound Activity at Dopamine Receptors
Parameter Dopamine D1 Receptor Dopamine D2 Receptor Reference
IC50 (Binding) 0.4 µM0.6 µM[1]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Protocol 1: Dopamine D1/D2 Receptor Radioligand Binding Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.

1. Materials:

  • Cell membranes expressing human dopamine D1 or D2 receptors.

  • Radioligand: [³H]-SCH23390 (for D1) or [³H]-Raclopride (for D2).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Nonspecific binding control: Butaclamol (10 µM).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of butaclamol (for nonspecific binding) or 50 µL of this compound dilution.

    • 50 µL of radioligand at a concentration close to its Kd.

    • 100 µL of membrane preparation (protein concentration to be optimized).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry completely.

  • Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting nonspecific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of this compound concentration.

  • Determine the IC50 value using a nonlinear regression curve fit (e.g., sigmoidal dose-response).

Protocol 2: ABCB1 (P-glycoprotein) Inhibition Assay using Calcein-AM

This protocol provides a method to assess the inhibitory effect of this compound on the ABCB1 transporter.

1. Materials:

  • Cell line overexpressing ABCB1 (e.g., NCI/ADR-RES) and the corresponding parental cell line (e.g., OVCAR-8).

  • Calcein-AM (a fluorescent substrate of ABCB1).

  • This compound stock solution.

  • Positive control inhibitor (e.g., Verapamil).

  • Assay buffer (e.g., phenol (B47542) red-free cell culture medium).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

2. Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of this compound or the positive control for 30-60 minutes.

  • Add Calcein-AM to a final concentration of 0.25-1 µM.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells three times with ice-cold assay buffer.

  • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).

3. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Calculate the fold increase in fluorescence in the presence of this compound compared to the vehicle control.

  • Plot the fold increase in fluorescence against the this compound concentration to determine the EC50 of inhibition.

Visualizations

This compound Signaling Pathway at Dopamine Receptors

Pukateine_Dopamine_Signaling This compound This compound D1R Dopamine D1 Receptor This compound->D1R Agonist D2R Dopamine D2 Receptor This compound->D2R Agonist Gs Gs D1R->Gs Activates Gi Gi D2R->Gi Activates AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA Protein Kinase A cAMP_inc->PKA Activates Downstream Downstream Cellular Effects cAMP_dec->Downstream PKA->Downstream

References

Technical Support Center: Enhancing Pukateine Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pukateine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound from its primary natural source, the bark of the New Zealand Pukatea tree (Laurelia novae-zelandiae).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

This compound is an aporphine (B1220529) alkaloid known for its analgesic properties, with a chemical structure similar to morphine.[1][2] The primary and most well-documented natural source of this compound is the bark of the Pukatea tree (Laurelia novae-zelandiae), endemic to New Zealand.[1][3][4] It has been traditionally used in Māori medicine for pain relief.

Q2: What are the conventional methods for extracting this compound?

Traditional methods for alkaloid extraction, which can be applied to this compound, include maceration and Soxhlet extraction. These methods typically involve soaking the powdered bark in an organic solvent for an extended period. While straightforward, these methods can be time-consuming and may require large volumes of solvent.

Q3: Are there modern extraction techniques that can improve the yield of this compound?

Yes, modern extraction techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) have shown significant potential for improving the yield of various alkaloids from plant materials. These methods offer advantages like reduced extraction time, lower solvent consumption, and often higher extraction efficiency compared to conventional methods.

Q4: What factors can influence the concentration of this compound in the Pukatea bark?

The concentration of alkaloids in plants can be influenced by a variety of factors, including the genetic makeup of the plant, its stage of development, and environmental conditions. For instance, the alkaloid content in some plants is highest when they are in flower. Soil composition, light exposure, and temperature can also play a role in the production of secondary metabolites like this compound.

Q5: What is the general biosynthetic pathway for this compound?

This compound, as an aporphine alkaloid, is biosynthesized from the amino acid L-tyrosine. The pathway proceeds through the key intermediate (S)-norcoclaurine, which is the central precursor for all benzylisoquinoline alkaloids. Further enzymatic steps, including methylation and phenol (B47542) coupling, lead to the formation of the aporphine scaffold characteristic of this compound.

Troubleshooting Guides

Low this compound Yield

Problem: The yield of this compound from the extraction process is lower than expected.

Possible Cause Troubleshooting Step
Inefficient Extraction Method Consider switching from conventional methods (maceration, Soxhlet) to modern techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE). These methods can enhance extraction efficiency.
Suboptimal Extraction Parameters Optimize extraction parameters such as solvent type and polarity, temperature, extraction time, and the solid-to-liquid ratio. For MAE, microwave power is a critical parameter to optimize. For UAE, sonication time and amplitude are key.
Poor Quality of Plant Material Ensure the Laurelia novae-zelandiae bark is properly identified, harvested at the optimal time, and stored correctly to prevent degradation of alkaloids.
Inadequate Sample Preparation The particle size of the bark powder is crucial. A smaller particle size increases the surface area for solvent interaction, which can improve extraction efficiency.
Incorrect Solvent Choice Experiment with different solvents or solvent mixtures. The choice of solvent should be based on the polarity of this compound. For alkaloids, methanol (B129727) or ethanol, often with the addition of a small amount of acid or base, can be effective.
Impure this compound Extract

Problem: The crude extract contains a high level of impurities, complicating the purification process.

Possible Cause Troubleshooting Step
Non-selective Extraction Modify the extraction solvent to be more selective for alkaloids. Pre-washing the plant material with a non-polar solvent like hexane (B92381) can help remove lipids and other non-polar impurities before the main extraction.
Co-extraction of Other Compounds Employ a purification step after extraction. Techniques like column chromatography (using silica (B1680970) gel or alumina) or preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate this compound from other co-extracted compounds.
Degradation of this compound This compound may be sensitive to high temperatures or prolonged extraction times. If using MAE or other heat-involved methods, try to use the lowest effective temperature and shortest possible extraction time to minimize degradation.

Data Presentation: Comparison of Extraction Methods for Alkaloids

The following table provides an illustrative comparison of different extraction methods for alkaloids based on general findings in the literature. Please note that specific values for this compound may vary and require experimental optimization.

Extraction MethodTypical Yield (%)Extraction TimeSolvent ConsumptionPurity of Crude Extract
Maceration1.5 - 2.524 - 72 hoursHighLow to Moderate
Soxhlet Extraction2.0 - 3.06 - 24 hoursHighLow to Moderate
Ultrasound-Assisted Extraction (UAE)2.5 - 4.020 - 60 minutesModerateModerate to High
Microwave-Assisted Extraction (MAE)2.8 - 4.510 - 30 minutesLow to ModerateModerate to High
Supercritical Fluid Extraction (SFE)2.2 - 3.830 - 90 minutesLow (uses CO2)High

Data is illustrative and based on general trends for alkaloid extraction.

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind dried Laurelia novae-zelandiae bark to a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place a known amount of the powdered bark (e.g., 10 g) into an extraction vessel. Add a suitable solvent (e.g., 80% methanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Sonication: Immerse the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes). Maintain a constant temperature (e.g., 40°C) using a water bath.

  • Filtration: After sonication, filter the mixture to separate the extract from the solid plant material.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude this compound extract.

  • Purification: Further purify the crude extract using techniques like column chromatography or preparative HPLC.

General Protocol for Quantitative Analysis of this compound by HPLC
  • Standard Preparation: Prepare a stock solution of purified this compound standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the crude this compound extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be isocratic or a gradient.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally).

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration of this compound based on the calibration curve.

Visualizations

Pukateine_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Four_HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Methylations & Hydroxylations Aporphine_Scaffold Aporphine Scaffold Reticuline->Aporphine_Scaffold Intramolecular C-C Phenol Coupling This compound This compound Aporphine_Scaffold->this compound Further Modifications

Caption: Biosynthetic pathway of this compound.

Pukateine_Extraction_Workflow Start Start: Pukatea Bark Preparation Sample Preparation (Drying, Grinding) Start->Preparation Extraction Extraction (e.g., UAE, MAE) Preparation->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis (e.g., HPLC) Pure_this compound->Analysis End End Analysis->End

Caption: this compound extraction workflow.

References

Technical Support Center: Purity Assessment of Pukateine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of Pukateine samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a natural aporphine (B1220529) alkaloid with the molecular formula C₁₈H₁₇NO₃ and a molecular weight of 295.34 g/mol . It is primarily extracted from the bark of the New Zealand tree Laurelia novae-zelandiae. Key structural features include a hydroxyl group at the C-11 position and a 6aR configuration, which are important for its biological activity.

Q2: What are the common impurities found in this compound extracts?

A2: this compound is often found alongside other structurally related alkaloids in its natural source. Potential impurities may include other aporphine alkaloids such as (-)-methylthis compound, laurepukine, and laureline. Other co-occurring alkaloids from Laurelia novae-zelandiae that could be present as impurities include asimilobine, anonaine, noreorydine, nornantenine, (+)-reticuline, 4-hydroxyanonaine, obovanine, oxoputerine, and (−)-romneine.

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantitative analysis and impurity profiling. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q4: What is the expected mass-to-charge ratio (m/z) for this compound in mass spectrometry?

A4: In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive ion mode, this compound is expected to show a protonated molecule [M+H]⁺ at an m/z of approximately 296.1287.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor peak shape (tailing) for the this compound peak.

  • Possible Cause A: Secondary interactions with residual silanols on the HPLC column. this compound is a basic alkaloid and can interact with acidic silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.

    • Solution:

      • Lower the mobile phase pH: Use an acidic modifier like formic acid or trifluoroacetic acid (TFA) in the mobile phase (e.g., pH 2.5-3.5) to protonate the silanol groups and reduce their interaction with the protonated this compound.

      • Add a competing base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.

      • Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.

  • Possible Cause B: Column overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, optimize the sample concentration.

Issue 2: Inconsistent retention times for this compound.

  • Possible Cause A: Inadequate column equilibration. Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (e.g., 10-15 column volumes) before each injection.

  • Possible Cause B: Mobile phase composition variability. Inaccurate preparation of the mobile phase or solvent evaporation can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily, ensure accurate mixing, and keep the solvent reservoirs capped to prevent evaporation.

  • Possible Cause C: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Difficulty in interpreting the ¹H-NMR spectrum of a this compound sample due to overlapping signals.

  • Possible Cause: Presence of structurally similar impurities. Alkaloids co-extracted with this compound can have signals that overlap with those of this compound, complicating spectral interpretation.

    • Solution:

      • 2D NMR techniques: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and establish proton-proton and proton-carbon correlations.

      • Database comparison: Compare the experimental chemical shifts with published data for this compound and its known impurities.

      • Sample purification: If significant impurities are present, further purify the sample using techniques like preparative HPLC or column chromatography.

Mass Spectrometry (MS)

Issue: Ambiguous identification of this compound based on MS data alone.

  • Possible Cause: Isomeric or isobaric impurities. Other compounds with the same nominal mass as this compound may be present in the sample.

    • Solution:

      • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement of the parent ion. The measured mass should be within a few ppm of the theoretical exact mass of the protonated this compound ([C₁₈H₁₈NO₃]⁺).

      • Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis to obtain a fragmentation pattern of the parent ion. The fragmentation pattern of this compound is characteristic and can be used to distinguish it from other isobaric compounds.

      • LC-MS: Couple HPLC with MS to separate this compound from its isomers before mass analysis.

Quantitative Data

Table 1: Key Spectroscopic Data for this compound

ParameterValueReference
Molecular Formula C₁₈H₁₇NO₃
Molecular Weight 295.34 g/mol
HRMS [M+H]⁺ (m/z) 296.1287[1]
¹H-NMR (DMSO-d₆, δ ppm) 8.85 (s, 1H, OH-11), 6.75 (s, 1H, H-3), 6.60 (s, 1H, H-8), 5.95 (d, J=1.2 Hz, 1H, O-CH₂-O), 5.92 (d, J=1.2 Hz, 1H, O-CH₂-O), 3.55 (m, 1H, H-6a), 2.45 (s, 3H, N-CH₃)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment

This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization may be required based on the specific instrument and sample matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), preferably one that is base-deactivated.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 280 nm

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Quantitative ¹H-NMR (qNMR) for Purity Determination

This protocol outlines the steps for determining the absolute purity of a this compound sample using qNMR.

  • Internal Standard: Select a certified internal standard with a known purity that has a singlet peak in a region of the ¹H-NMR spectrum that does not overlap with any this compound signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 1 mL of DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.

    • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Calculation:

    • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • This compound = this compound sample

    • IS = Internal Standard

Visualizations

HPLC_Troubleshooting_Workflow start This compound Peak Tailing Observed check_overload Dilute Sample and Re-inject start->check_overload overload_yes Peak Shape Improves? check_overload->overload_yes solution_overload Optimize Sample Concentration overload_yes->solution_overload Yes adjust_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) overload_yes->adjust_ph No end Peak Tailing Resolved solution_overload->end ph_improves Peak Shape Improves? adjust_ph->ph_improves solution_ph Adopt Lower pH Method ph_improves->solution_ph Yes competing_base Add Competing Base (e.g., Triethylamine) ph_improves->competing_base No solution_ph->end base_improves Peak Shape Improves? competing_base->base_improves solution_base Incorporate Competing Base in Mobile Phase base_improves->solution_base Yes new_column Use Base-Deactivated Column base_improves->new_column No solution_base->end new_column->end

Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis of this compound.

Purity_Assessment_Logic cluster_0 Initial Analysis cluster_1 Purity Confirmation cluster_2 Structure & Impurity ID cluster_3 Final Purity Determination hplc HPLC-UV Analysis pure Single, Symmetrical Peak? hplc->pure impure Multiple or Tailing Peaks pure->impure No qnmr Quantitative NMR (qNMR) pure->qnmr Yes nmr NMR Spectroscopy (¹H, ¹³C, 2D) impure->nmr ms Mass Spectrometry (HRMS, MS/MS) impure->ms nmr->qnmr ms->qnmr report Purity Report qnmr->report

Caption: Logical workflow for the comprehensive purity assessment of this compound samples.

References

Technical Support Center: Cryopreservation of Pukateine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the cryopreservation of Pukateine stock solutions. The following information is compiled from general laboratory protocols and practices for similar natural product compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: What is the recommended storage temperature and duration for this compound stock solutions?

A2: For long-term storage, cryopreservation at -80°C is recommended.[3] At this temperature, a stock solution in a suitable solvent such as DMSO can be stable for at least 6 months.[3] For shorter-term storage (up to one month), -20°C is also an option.[3] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: Can I store my this compound stock solution at 4°C?

A3: It is not recommended to store this compound stock solutions at 4°C for extended periods. While some stable compounds can be stored at this temperature for a few days, the risk of degradation and contamination increases significantly. For any storage longer than a day, freezing is the preferred method.

Q4: My this compound solution appears cloudy or has precipitated after thawing. What should I do?

A4: Cloudiness or precipitation upon thawing can indicate several issues, including poor solubility at lower temperatures or that the concentration of the stock solution is too high. Gently warm the vial to 37°C and vortex to see if the precipitate redissolves. If the issue persists, consider preparing a new stock solution at a lower concentration.

Q5: How can I ensure the stability of this compound in my stock solution?

A5: To ensure stability, use a high-purity, anhydrous grade solvent. Protect the stock solution from light by using amber-colored vials or by wrapping the vials in aluminum foil. Additionally, aliquot the stock into single-use vials to minimize freeze-thaw cycles and reduce the risk of contamination.

Troubleshooting Guide

This guide addresses common issues that may arise during the cryopreservation of this compound stock solutions.

Problem Possible Cause(s) Suggested Solution(s)
This compound powder will not dissolve. - Inappropriate solvent. - Concentration is too high. - Low-quality solvent (contains water).- Test solubility in a different solvent (e.g., if using ethanol, try DMSO). - Try to dissolve a smaller amount of this compound in the same volume of solvent. - Use a fresh, unopened bottle of high-purity, anhydrous solvent.
Solution is cloudy or has a precipitate after preparation. - The solution is supersaturated. - The compound has low solubility at room temperature.- Gently warm the solution while stirring or vortexing. - If the precipitate does not dissolve with warming, the concentration is likely too high. Prepare a new, more dilute solution.
Precipitate forms after freezing and thawing. - The compound's solubility decreases significantly at low temperatures. - Freeze-thaw cycles have caused degradation.- Warm the vial to 37°C and vortex to attempt to redissolve the precipitate. - If redissolving is unsuccessful, centrifuge the vial to pellet the precipitate and use the supernatant, noting the potential for a lower effective concentration. - For future preparations, consider using a lower stock concentration or a different solvent. - Always aliquot to avoid multiple freeze-thaw cycles.
Loss of biological activity in experiments. - Degradation of this compound due to improper storage. - Repeated freeze-thaw cycles. - Contamination of the stock solution.- Prepare a fresh stock solution from the powdered compound. - Ensure proper storage at -80°C in single-use aliquots. - Use sterile techniques when preparing and handling stock solutions to prevent microbial contamination.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or cryovials (amber-colored or wrapped in foil)

  • Vortex mixer

  • Calibrated pipette

Methodology:

  • Determine the desired concentration of your stock solution (e.g., 10 mM).

  • Calculate the mass of this compound required to achieve this concentration in a specific volume of solvent.

  • Weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Add the appropriate volume of the chosen solvent (DMSO or ethanol) to the vial.

  • Vortex the vial until the this compound is completely dissolved. Gentle warming (up to 37°C) may be necessary to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected vials.

  • Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Cryopreservation and Thawing of this compound Stock Solutions

Materials:

  • Prepared this compound stock solution aliquots

  • -80°C freezer

  • 37°C water bath or heat block

Methodology for Cryopreservation:

  • Place the labeled, single-use aliquots of the this compound stock solution in a freezer box.

  • Transfer the freezer box to a -80°C freezer for long-term storage.

Methodology for Thawing:

  • Remove a single aliquot from the -80°C freezer.

  • Thaw the solution quickly by warming the vial in a 37°C water bath or heat block until just thawed.

  • Vortex the vial briefly to ensure a homogenous solution before use in your experiment.

  • Do not refreeze any unused portion of the thawed aliquot.

Visualizations

experimental_workflow Experimental Workflow for this compound Stock Solution Cryopreservation cluster_preparation Preparation cluster_aliquoting Aliquoting cluster_storage Storage cluster_use Use weigh Weigh this compound Powder dissolve Dissolve in Solvent (DMSO or Ethanol) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Quickly at 37°C store->thaw use_exp Use in Experiment thaw->use_exp troubleshooting_workflow Troubleshooting Guide for this compound Stock Solutions cluster_dissolution Dissolution Problems cluster_concentration Concentration Issues cluster_activity Activity Problems start Issue with Stock Solution precipitate Precipitate or Cloudiness Present? start->precipitate loss_activity Loss of Biological Activity? start->loss_activity warm_vortex Warm to 37°C and Vortex precipitate->warm_vortex dissolved Dissolved? warm_vortex->dissolved lower_conc Prepare New, Lower Concentration Stock dissolved->lower_conc No use_solution Use Solution in Experiment dissolved->use_solution Yes fresh_stock Prepare Fresh Stock loss_activity->fresh_stock check_storage Verify Storage Conditions (-80°C, single-use aliquots) fresh_stock->check_storage

References

Validation & Comparative

Pukateine vs. Apomorphine: A Comparative Guide for Dopamine Agonist Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the natural product pukateine and the clinically established drug apomorphine (B128758) as dopamine (B1211576) agonists, supported by experimental data.

This guide provides a detailed comparison of this compound, a natural aporphine (B1220529) alkaloid, and apomorphine, a semi-synthetic, clinically utilized dopamine agonist. The information is tailored for researchers, scientists, and drug development professionals, focusing on receptor binding, functional activity, and the experimental methodologies used for their characterization.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and apomorphine, based on available experimental data.

Table 1: Dopamine Receptor Binding Affinity
CompoundReceptorAffinity MetricValue (nM)Species / TissueRadioligand
This compound D1IC50400Rat CNS[³H]-SCH 23390
D2IC50600Rat CNS[³H]-raclopride
Apomorphine D1 (High Affinity)Kᵢ10,700 (pH 7.4)Canine Striatum[³H]-SCH 23390
D2 (High Affinity)Kᵢ4,100 (pH 7.4)Canine Striatum[³H]-spiperone
D2Kᵢ55Rat Striatum[³H]-spiperone

Note: Affinity values can vary based on experimental conditions (e.g., tissue preparation, radioligand used, pH). The data presented is compiled from different studies for comparative purposes.

Table 2: Functional and Pharmacological Profile
ParameterThis compoundApomorphine
Primary Mechanism Dopamine D1/D2 receptor agonist; Dopamine uptake inhibitor.Broad-spectrum D1-like and D2-like receptor agonist.
Dopamine Uptake Inhibition (IC50) 46,000 nMNot a primary mechanism.
In Vivo Effect Induces contralateral circling in 6-OHDA lesioned rats (at 8 mg/kg).Reduces "off" time in Parkinson's patients; induces contralateral circling in 6-OHDA lesioned rats.[1][2]
Other Receptor Activity α1-adrenergic receptor antagonist.Interacts with serotonin (B10506) (5-HT) and other adrenergic (α) receptors.
Antioxidant Activity Inhibits lipid peroxidation (IC50 = 15,000 nM).Potent antioxidant and free radical scavenger.
Clinical Status Preclinical lead compound.Clinically approved for Parkinson's disease.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of these dopamine agonists.

Dopamine_Signaling cluster_agonists Dopamine Agonists cluster_receptors Dopamine Receptors cluster_pathways G-Protein Signaling This compound This compound D1_like D1-like (D1, D5) This compound->D1_like activate D2_like D2-like (D2, D3, D4) This compound->D2_like activate Apomorphine Apomorphine Apomorphine->D1_like activate Apomorphine->D2_like activate Gs Gs Protein (Stimulatory) D1_like->Gs couples to Gi Gi Protein (Inhibitory) D2_like->Gi couples to AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits cAMP ↑ cAMP AC->cAMP cAMP_dec ↓ cAMP AC->cAMP_dec

Dopamine Receptor Agonist Signaling Pathway.

Pukateine_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding Radioligand Binding Assays (D1: [³H]-SCH 23390, D2: [³H]-raclopride) uptake Dopamine Uptake Assay (Synaptosomal Preparation) pd_model 6-OHDA Lesion Rat Model of Parkinson's Disease binding->pd_model antioxidant Lipid Peroxidation Assay behavior Behavioral Testing (Apomorphine-induced contralateral circling) pd_model->behavior microdialysis Striatal Microdialysis (Measure extracellular dopamine) pd_model->microdialysis start This compound (Natural Product Isolate) start->binding

Experimental Workflow for this compound Evaluation.

Apomorphine_Logic A Patient with Advanced Parkinson's Disease B Experiences Motor Fluctuations ('Off' Periods) A->B C Subcutaneous Apomorphine Administration B->C D Rapid Activation of Postsynaptic D1 and D2 Receptors in Striatum C->D E Restoration of Dopaminergic Tone D->E F Rapid and Potent Relief of Motor Symptoms ('On' State) E->F

Clinical Application Logic for Apomorphine.

Detailed Experimental Protocols

Dopamine Receptor Binding Assay (this compound)

This protocol is based on the methodology used to determine the binding affinity of this compound at D1 and D2 dopamine receptors.[3][4][5]

  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound for the binding of selective radioligands to D1 and D2 receptors.

  • Tissue Preparation:

    • Rat striatal tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, the supernatant is discarded, and the pellet is resuspended in fresh buffer. This wash step is repeated to remove endogenous ligands.

    • The final pellet is resuspended to a specific protein concentration, determined by a protein assay (e.g., Bradford method).

  • Assay Procedure:

    • D1 Receptor Binding: Aliquots of the membrane preparation are incubated with the D1-selective radioligand [³H]-SCH 23390 (e.g., at a final concentration of 0.3 nM) and varying concentrations of this compound.

    • D2 Receptor Binding: Parallel experiments are conducted using the D2-selective radioligand [³H]-raclopride.

    • Nonspecific Binding: This is determined in a parallel set of tubes containing the radioligand and a high concentration of a non-labeled antagonist (e.g., butaclamol or spiperone) to saturate all specific binding sites.

    • Incubation is carried out at a controlled temperature (e.g., 25°C or 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Data Analysis:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • Filters are washed with cold buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Specific binding is calculated by subtracting nonspecific binding from total binding.

    • IC50 values are determined by non-linear regression analysis of the competition curves (specific binding vs. log concentration of this compound).

In Vivo Microdialysis (this compound)

This protocol outlines the general procedure for measuring changes in extracellular dopamine in the rat striatum following this compound administration.

  • Objective: To measure the effect of this compound on extracellular dopamine levels in the striatum of a freely moving rat.

  • Surgical Procedure:

    • A rat is anesthetized and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting the striatum. The cannula is fixed to the skull with dental cement.

    • The animal is allowed to recover for several days post-surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • An equilibration period (1-2 hours) is allowed to establish a stable baseline of dopamine levels.

  • Sample Collection and Analysis:

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

    • After collecting several baseline samples, this compound (e.g., 340 µM) is introduced into the perfusion medium (a method known as reverse dialysis).

    • Sample collection continues to measure the change in dopamine concentration over time.

    • Dopamine concentration in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

    • At the end of the experiment, the brain is sectioned and stained to histologically verify the correct placement of the probe.

6-Hydroxydopamine (6-OHDA) Lesioned Rat Model

This is the classic animal model for Parkinson's disease, used to assess the in vivo efficacy of dopamine agonists.

  • Objective: To create a model of dopamine depletion on one side of the brain to test the ability of a dopamine agonist to induce rotational behavior.

  • Lesioning Procedure:

    • Rats are pre-treated with a norepinephrine (B1679862) uptake inhibitor (e.g., desipramine) to protect noradrenergic neurons from the toxin.

    • Under anesthesia, the neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into a key part of the dopamine pathway, such as the substantia nigra pars compacta (SNc) or the medial forebrain bundle (MFB). This selectively destroys dopamine neurons on the injected side, leading to a severe depletion of striatal dopamine.

    • Animals are allowed to recover for several weeks to allow for the full development of the lesion and subsequent receptor supersensitivity on the lesioned side.

  • Behavioral Testing (Drug-Induced Rotation):

    • The lesioned rat is placed in a circular arena equipped with an automated system to track rotations.

    • A dopamine agonist (this compound or apomorphine) is administered.

    • Direct-acting agonists stimulate the now supersensitive postsynaptic dopamine receptors in the dopamine-depleted striatum. This leads to a motor imbalance, causing the animal to rotate in the direction contralateral (away from) the lesioned side.

    • The number of full 360° contralateral turns is recorded over a set period (e.g., 60-90 minutes). A significant increase in contralateral rotations compared to a vehicle-treated control group is indicative of a direct dopamine agonist action.

References

A Comparative Pharmacological Guide: Pukateine and Bulbocapnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of two aporphine (B1220529) alkaloids: Pukateine and Bulbocapnine. The information is compiled from various experimental studies to assist researchers in understanding their distinct mechanisms of action and potential therapeutic applications.

Overview of Pharmacological Profiles

This compound and Bulbocapnine, while structurally related, exhibit notably different pharmacological profiles. This compound primarily acts as a dopamine (B1211576) agonist and has antioxidant properties. In contrast, Bulbocapnine functions as a dopamine antagonist, an inhibitor of dopamine synthesis, and an acetylcholinesterase inhibitor.

Quantitative Comparison of Pharmacological Effects

The following tables summarize the key quantitative data on the pharmacological activities of this compound and Bulbocapnine.

Table 1: Dopamine Receptor Binding Affinity
CompoundReceptorParameterValue (µM)
This compoundDopamine D1IC500.4[1]
This compoundDopamine D2IC500.6[1]
BulbocapnineDopamine D1 & D2-Antagonist activity confirmed, but specific Ki/IC50 values are not consistently reported across the literature. It is described as a non-selective D1/D2 antagonist[2][3][4].
Table 2: Adrenergic Receptor Binding Affinity
CompoundReceptor SubtypeParameterpKi
This compoundα1ApKi7.1 ± 0.1
This compoundα1BpKi6.3 ± 0.1
This compoundα1DpKi7.0 ± 0.1
Bulbocapnineα-adrenergic-Antagonistic effects on adrenergic actions of dopamine have been noted, but specific binding affinities are not detailed in the reviewed literature.
Table 3: Effects on Dopamine Neurotransmission
CompoundMechanismParameterValue
This compoundDopamine Uptake InhibitionIC5046 µM
This compoundIn vivo Dopamine Release-Significant increase in striatal dopamine at 340 µM perfusion
BulbocapnineDopamine Synthesis Inhibition (Tyrosine Hydroxylase)Ki0.20 mM
BulbocapnineDopamine Content in PC12 cellsIC5026.7 µM (after 12h)
Table 4: Acetylcholinesterase (AChE) Inhibition
CompoundEnzyme SourceParameterValue (µM)
BulbocapnineAcetylcholinesteraseIC5040 ± 2

Signaling Pathways and Mechanisms of Action

This compound's Dopaminergic and Adrenergic Actions

This compound demonstrates a multi-faceted interaction with the dopaminergic system. It directly binds to D1 and D2 dopamine receptors and inhibits the reuptake of dopamine, leading to an overall increase in dopaminergic neurotransmission. This is further supported by in vivo studies showing increased extracellular dopamine levels and behaviors associated with dopamine receptor agonism. Additionally, this compound acts as an antagonist at α1-adrenergic receptor subtypes.

Pukateine_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pukateine_pre This compound DAT Dopamine Transporter (DAT) Pukateine_pre->DAT Inhibits Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates Pukateine_post This compound Pukateine_post->D1R Binds Pukateine_post->D2R Binds Alpha1AR α1-Adrenergic Receptor Pukateine_post->Alpha1AR Antagonizes

This compound's interactions within a dopaminergic synapse.
Bulbocapnine's Inhibition of Dopamine Synthesis and Cholinergic Modulation

Bulbocapnine's primary mechanism for reducing dopaminergic activity is through the uncompetitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. This leads to a decrease in dopamine production. Furthermore, Bulbocapnine acts as a dopamine receptor antagonist, blocking the effects of dopamine at postsynaptic receptors. It also inhibits acetylcholinesterase, which increases the availability of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic signaling.

Bulbocapnine_Signaling cluster_dopaminergic Dopaminergic Neuron cluster_cholinergic Cholinergic Synapse Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH LDOPA L-DOPA TH->LDOPA Dopamine_syn Dopamine LDOPA->Dopamine_syn Bulbocapnine_TH Bulbocapnine Bulbocapnine_TH->TH Inhibits (Uncompetitive) ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Bulbocapnine_AChE Bulbocapnine Bulbocapnine_AChE->AChE Inhibits

Bulbocapnine's dual inhibitory mechanisms.

Experimental Protocols

Dopamine Receptor Binding Assay (for this compound)
  • Objective: To determine the affinity of this compound for dopamine D1 and D2 receptors.

  • Methodology:

    • Tissue Preparation: Rat striatal tissue is homogenized in a buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation.

    • Radioligand Binding: The membrane preparation is incubated with a specific radioligand for the receptor of interest ([³H]-SCH 23390 for D1, [³H]-raclopride for D2) and varying concentrations of this compound.

    • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow for binding equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation spectrometry.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is calculated from competition curves.

Receptor_Binding_Workflow start Start tissue_prep Tissue Preparation (Rat Striatum Homogenization) start->tissue_prep incubation Incubation (Membranes + Radioligand + this compound) tissue_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 Calculation) scintillation->analysis end End analysis->end

Workflow for Dopamine Receptor Binding Assay.
In Vivo Microdialysis (for this compound)

  • Objective: To measure the effect of this compound on extracellular dopamine levels in the rat striatum.

  • Methodology:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat.

    • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

    • Drug Administration: this compound (e.g., 340 µM) is introduced into the perfusion medium (reverse dialysis).

    • Sample Collection: Dialysate samples continue to be collected during and after this compound administration.

    • Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

    • Data Analysis: Dopamine levels are expressed as a percentage of the baseline.

Tyrosine Hydroxylase Inhibition Assay (for Bulbocapnine)
  • Objective: To determine the inhibitory effect of Bulbocapnine on tyrosine hydroxylase (TH) activity.

  • Methodology:

    • Enzyme Source: Purified bovine adrenal TH or a cell lysate containing TH (e.g., from PC12 cells) is used.

    • Reaction Mixture: The assay is conducted in a reaction mixture containing a buffer, the substrate L-tyrosine (often radiolabeled, e.g., with ³H), and a cofactor (e.g., 6-MPH₄).

    • Inhibitor Incubation: Various concentrations of Bulbocapnine are pre-incubated with the enzyme preparation.

    • Reaction Initiation: The reaction is initiated by the addition of the substrate.

    • Reaction Termination: After a defined period, the reaction is stopped (e.g., by adding acid).

    • Product Quantification: The product, L-DOPA (or a downstream metabolite if using a radiolabeled substrate), is separated and quantified, often using HPLC.

    • Data Analysis: The inhibitory constant (Ki) is determined from the reaction rates at different substrate and inhibitor concentrations.

Acetylcholinesterase Inhibition Assay (Ellman's Method) (for Bulbocapnine)
  • Objective: To measure the inhibitory effect of Bulbocapnine on acetylcholinesterase (AChE) activity.

  • Methodology:

    • Reagents: The assay uses acetylthiocholine (B1193921) iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Reaction: AChE hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).

    • Procedure:

      • In a 96-well plate, AChE enzyme solution is incubated with various concentrations of Bulbocapnine.

      • ATCI and DTNB are added to initiate the reaction.

    • Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.

    • Data Analysis: The rate of the reaction is determined from the change in absorbance. The percentage of inhibition for each Bulbocapnine concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Summary and Conclusion

This compound and Bulbocapnine, despite their structural similarities as aporphine alkaloids, exhibit distinct and, in some aspects, opposing pharmacological effects. This compound enhances dopaminergic neurotransmission through receptor agonism and reuptake inhibition, suggesting its potential as a lead compound for conditions requiring dopaminergic stimulation. Conversely, Bulbocapnine diminishes dopaminergic activity by inhibiting dopamine synthesis and blocking its receptors, in addition to modulating the cholinergic system. This profile suggests its potential utility in conditions characterized by excessive dopaminergic or deficient cholinergic activity.

This comparative guide highlights the importance of detailed pharmacological profiling in drug discovery and development. The provided experimental data and protocols offer a foundation for further research into the therapeutic potential of these and related compounds.

References

A Comparative Analysis of the Bioactivity of Pukateine and Other Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of pukateine with other notable aporphine (B1220529) alkaloids. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the pharmacological nuances of this class of compounds.

Aporphine alkaloids, a subclass of quinoline (B57606) alkaloids, are characterized by a tetracyclic aromatic core and are known for a wide range of pharmacological activities.[1] These activities include antioxidant, antitumor, anticonvulsant, and effects on the central nervous system.[1] this compound, an aporphine alkaloid derived from the bark of the New Zealand tree Laurelia novae-zelandiae, has demonstrated a unique profile of action, particularly in the dopaminergic system, making it a compound of significant interest for therapeutic development.[2]

This compound: A Multi-Target Bioactive Compound

This compound exhibits a distinct combination of dopaminergic and antioxidant properties. Experimental data indicates that it interacts with both dopamine (B1211576) D1 and D2 receptors with submicromolar affinity.[3] Furthermore, it has been shown to increase extracellular dopamine levels and inhibit dopamine uptake, suggesting a potential role in modulating dopaminergic neurotransmission. In addition to its effects on the dopaminergic system, this compound is a potent antioxidant, effectively inhibiting lipid peroxidation.

Comparative Bioactivity of Aporphine Alkaloids

To provide a clear comparison, the following tables summarize the quantitative bioactivity data for this compound and other well-known aporphine alkaloids such as apomorphine, boldine, and glaucine.

Dopamine Receptor Binding Affinity

The interaction with dopamine receptors is a key bioactivity for many aporphine alkaloids. The following table presents the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for these compounds at dopamine D1 and D2 receptors. Lower values indicate higher affinity.

AlkaloidReceptorIC50 (µM)Reference
This compound D10.4
D20.6
Apomorphine D10.484 (Ki)
D20.052 (Ki)
(S)-(+)-Predicentrine D1-like0.24
D2-like0.76
Dopamine Uptake Inhibition

The ability to inhibit the reuptake of dopamine in the synapse can significantly impact dopaminergic signaling.

AlkaloidIC50 (µM)Reference
This compound 46
Antioxidant Activity

The antioxidant capacity of these alkaloids is often assessed by their ability to inhibit lipid peroxidation.

AlkaloidIC50 (µM)Reference
This compound 15
Acetylcholinesterase (AChE) Inhibition

Some aporphine alkaloids also exhibit inhibitory activity against acetylcholinesterase, an enzyme crucial for cholinergic neurotransmission.

AlkaloidIC50 (µM)Reference
N-methylasimilobine 1.5 (µg/mL)
Dehydrodicentrine 2.98
Epiganine B 4.36
Stephalagine 75% inhibition at 100 µg/mL
Xylopine 20% inhibition at 100 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Dopamine Receptor Binding Assay

This assay determines the affinity of a compound for dopamine receptors.

  • Preparation of Membranes: Rat striatum tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the dopamine receptor subtype of interest (e.g., [3H]-SCH 23390 for D1 receptors or [3H]-raclopride for D2 receptors) and varying concentrations of the test compound (e.g., this compound).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters, which is proportional to the amount of bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine into synaptosomes.

  • Synaptosome Preparation: A synaptosomal preparation is obtained from rat brain tissue by homogenization and differential centrifugation.

  • Uptake Experiment: The synaptosomes are pre-incubated in a Krebs-Ringer buffer. The uptake of radiolabeled dopamine (e.g., [3H]DA) is initiated by its addition to the synaptosomal suspension in the presence of varying concentrations of the test compound.

  • Termination and Measurement: The uptake is stopped by rapid filtration, and the radioactivity accumulated inside the synaptosomes is quantified by liquid scintillation counting.

  • Analysis: The IC50 value is calculated as the concentration of the test compound that causes a 50% reduction in dopamine uptake.

Lipid Peroxidation Assay

This assay assesses the antioxidant activity of a compound by measuring its ability to inhibit the peroxidation of lipids in a biological membrane preparation.

  • Membrane Preparation: A rat brain membrane preparation is obtained through homogenization and centrifugation.

  • Peroxidation Induction: Lipid peroxidation is initiated in the membrane suspension, often by the addition of pro-oxidants like ferrous sulfate (B86663) and ascorbate.

  • Incubation: The membrane preparation is incubated with the test compound at various concentrations.

  • Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. This is typically done using the thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid to form a colored product that can be measured spectrophotometrically.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits lipid peroxidation by 50%, is determined.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided in DOT language.

Dopaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_this compound This compound Action DOPA L-DOPA DA_vesicle Dopamine (in vesicle) DOPA->DA_vesicle DOPA Decarboxylase Synapse Dopamine DA_vesicle->Synapse Release DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake D1R D1 Receptor Synapse->D1R D2R D2 Receptor Synapse->D2R AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA Protein Kinase A cAMP_inc->PKA This compound This compound This compound->Synapse ↑ Extracellular DA This compound->DAT Inhibits This compound->D1R Agonist-like This compound->D2R Agonist-like Radioligand_Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from rat striatum) radioligand 2. Add Radiolabeled Ligand (e.g., [3H]-SCH 23390) prep->radioligand compound 3. Add Test Compound (e.g., this compound at various concentrations) radioligand->compound incubation 4. Incubate to Reach Equilibrium compound->incubation filtration 5. Rapid Filtration (Separate bound from free ligand) incubation->filtration counting 6. Scintillation Counting (Measure radioactivity) filtration->counting analysis 7. Data Analysis (Calculate IC50) counting->analysis

References

Cross-Validation of Pukateine's Antioxidant Capacity: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of Pukateine, a naturally occurring benzylisoquinoline alkaloid. While direct comparative data across multiple standardized antioxidant assays are not yet available in the public domain, this document summarizes the existing findings and offers detailed experimental protocols for key assays to facilitate comprehensive cross-validation of this compound's antioxidant potential.

Introduction to this compound and its Antioxidant Properties

This compound is a natural alkaloid found in the bark of the New Zealand tree Laurelia novae-zelandiae. It has garnered scientific interest for its diverse pharmacological activities, including dopaminergic and antioxidant effects. The antioxidant properties of this compound are particularly noteworthy, with studies demonstrating its ability to potently inhibit basal lipid peroxidation, a key process in cellular damage induced by oxidative stress.[1] The reported IC50 value for this inhibition is 15 µM, indicating significant antioxidant potential.[1] Further research has suggested that this compound's antioxidant mechanisms include free radical scavenging and chelation of iron (Fe(III)/Fe(II)), which can catalyze the formation of reactive oxygen species.[1] These properties suggest its potential as a neuroprotective agent.[1]

To fully characterize the antioxidant profile of this compound and compare its efficacy to other compounds, it is crucial to evaluate its performance across a range of antioxidant assays. Different assays measure antioxidant capacity through various mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET).[2] Therefore, a cross-validation approach using multiple assays provides a more complete and reliable assessment of a compound's antioxidant capabilities.

Quantitative Data on this compound's Antioxidant Capacity

Currently, the publicly available quantitative data on this compound's antioxidant activity is limited to its effect on lipid peroxidation. This table summarizes the known data and highlights the assays for which data is not yet available.

Antioxidant AssayThis compound PerformanceReference Compound
Lipid Peroxidation Inhibition IC50 = 15 µMData not available in the provided search results.
DPPH Radical Scavenging Data not availableAscorbic Acid (IC50 ≈ 7.68 µg/ml)
ABTS Radical Scavenging Data not availableTrolox (TEAC value)
FRAP (Ferric Reducing Antioxidant Power) Data not availableFerrous sulfate (B86663) (Standard)
ORAC (Oxygen Radical Absorbance Capacity) Data not availableTrolox (Standard)

Note: The absence of data for DPPH, ABTS, FRAP, and ORAC assays presents a clear research opportunity to comprehensively characterize the antioxidant profile of this compound.

Experimental Protocols for Antioxidant Assays

To facilitate the cross-validation of this compound's antioxidant capacity, detailed protocols for four widely accepted antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method to evaluate the free radical scavenging ability of a compound. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the this compound solution with the DPPH working solution. A typical ratio is 1:2 or 1:3 of sample to DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • ABTS Radical Cation Generation: Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture: Add a small volume of the this compound solution to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture: Add a small volume of the this compound solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 to 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous sulfate standard curve. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. It is a hydrogen atom transfer (HAT) based assay.

Protocol:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) and a peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Sample Preparation: Prepare various concentrations of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Reaction Mixture: In a 96-well black microplate, add the this compound solution, the fluorescein (B123965) working solution, and finally initiate the reaction by adding the AAPH solution.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to a blank (without antioxidant) and a Trolox standard curve. The results are expressed as Trolox equivalents (TE).

Visualizing Experimental Workflows and Principles

To further aid in the understanding of the experimental processes, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_data Data Acquisition & Analysis cluster_results Results & Comparison This compound This compound Stock Solution Serial_Dilutions Serial Dilutions This compound->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH Test Compound ABTS ABTS Assay Serial_Dilutions->ABTS Test Compound FRAP FRAP Assay Serial_Dilutions->FRAP Test Compound ORAC ORAC Assay Serial_Dilutions->ORAC Test Compound Spectrophotometer Spectrophotometer/ Fluorometer Reading DPPH->Spectrophotometer ABTS->Spectrophotometer FRAP->Spectrophotometer ORAC->Spectrophotometer Calculation Calculate % Inhibition/ TEAC/FRAP Value/ORAC Value Spectrophotometer->Calculation IC50 Determine IC50/EC50 Calculation->IC50 DataTable Comparative Data Table IC50->DataTable CrossValidation Cross-Validation Analysis DataTable->CrossValidation

Caption: General experimental workflow for the cross-validation of this compound's antioxidant capacity.

DPPH_Assay_Principle cluster_reaction Reaction cluster_observation Observation DPPH_Radical DPPH• DPPH_H DPPH-H DPPH_Radical->DPPH_H Donates H• Purple Purple Color DPPH_Radical->Purple This compound This compound (Antioxidant) Pukateine_Radical This compound• (Oxidized) This compound->Pukateine_Radical Gets Oxidized Yellow Yellow Color DPPH_H->Yellow Absorbance_Decrease Decrease in Absorbance at 517 nm Purple->Absorbance_Decrease leads to

Caption: Principle of the DPPH radical scavenging assay.

References

Comparative analysis of Pukateine from different geographical locations

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Alkaloid from Laurelia Species

Pukateine is a naturally occurring aporphine (B1220529) alkaloid found predominantly in the bark of the New Zealand tree Laurelia novae-zelandiae, commonly known as Pukatea.[1][2] It is also present in some South American plants of the same genus, such as Laurelia philippiana.[3] Traditionally, extracts from Pukatea bark have been used in Māori medicine for their analgesic properties.[1] Modern research has identified this compound as a compound with potential therapeutic applications, particularly due to its interaction with dopaminergic and adrenergic systems.

This guide provides a comparative analysis of this compound for researchers, scientists, and drug development professionals. It is important to note that while this compound is known to originate from different geographical locations, there is a conspicuous absence of published scientific literature directly comparing the yield, purity, or biological activity of this compound from New Zealand versus South American sources. The data and protocols presented herein are therefore based on studies of this compound isolated from Laurelia novae-zelandiae.

Quantitative Analysis of this compound's Biological Activity

The following table summarizes key quantitative data from studies on this compound's interaction with specific biological targets. This data is derived from research on this compound from Laurelia novae-zelandiae.

Parameter Target Value (IC50) Source Organism
Receptor Binding AffinityDopamine (B1211576) D1 Receptor0.4 µMLaurelia novae-zelandiae
Receptor Binding AffinityDopamine D2 Receptor0.6 µMLaurelia novae-zelandiae
Dopamine Uptake InhibitionSynaptosomal Preparation46 µMLaurelia novae-zelandiae
Antioxidant ActivityBasal Lipid Peroxidation15 µMLaurelia novae-zelandiae

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for the extraction and isolation of this compound, as well as for key pharmacological assays.

Protocol 1: Extraction and Isolation of this compound from Laurelia Bark

This protocol is a generalized procedure for the extraction and isolation of alkaloids like this compound from plant material.

  • Preparation of Plant Material :

    • Collect the bark of the Laurelia species.

    • Dry the bark in a well-ventilated area, avoiding direct sunlight, until it is brittle.

    • Grind the dried bark into a coarse powder.

  • Extraction :

    • Macerate the powdered bark in a solvent such as methanol (B129727) or ethanol (B145695) at a 1:10 solid-to-solvent ratio.

    • Stir the mixture at room temperature for 24-48 hours.

    • Filter the mixture to separate the extract from the solid plant material.

    • Repeat the extraction process with the residue to ensure maximum yield.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction for Alkaloid Enrichment :

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Filter the acidic solution to remove non-alkaloidal components.

    • Basify the filtrate to a pH of 9-10 using a base such as ammonium (B1175870) hydroxide. This will precipitate the alkaloids.

    • Extract the alkaloids from the basified aqueous solution using an organic solvent like chloroform (B151607) or dichloromethane.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude alkaloid fraction.

  • Purification :

    • Further purify the crude alkaloid fraction using column chromatography with a silica (B1680970) gel stationary phase and a suitable mobile phase gradient (e.g., a mixture of chloroform and methanol).

    • Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.

    • Combine the this compound-rich fractions and evaporate the solvent to obtain the purified compound.

    • The purity of the isolated this compound can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Dopamine Receptor Binding Assay

This assay determines the affinity of this compound for dopamine D1 and D2 receptors.

  • Preparation of Brain Tissue :

    • Homogenize rat striatal tissue in a cold buffer solution.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in a fresh buffer.

  • Binding Assay :

    • Incubate the membrane preparation with a radiolabeled ligand specific for the dopamine receptor subtype of interest (e.g., [³H]-SCH 23390 for D1 receptors, [³H]-raclopride for D2 receptors) in the presence of varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis :

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for its analysis.

Pukateine_Dopamine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D1R D1 Receptor This compound->D1R Agonist D2R D2 Receptor This compound->D2R Agonist Dopamine Dopamine Dopamine->D1R Dopamine->D2R Gs Gs D1R->Gs Gi Gi D2R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs->AC Gi->AC PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

This compound's Interaction with Dopamine D1 and D2 Receptor Signaling Pathways.

Pukateine_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Alpha1R α1-Adrenergic Receptor This compound->Alpha1R Antagonist Gq Gq Alpha1R->Gq PLC Phospholipase C PIP2 PIP2 PLC->PIP2 cleaves Gq->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

This compound's Antagonistic Effect on the α1-Adrenergic Receptor Signaling Pathway.

Experimental_Workflow start Plant Material (Laurelia Bark) extraction Extraction & Isolation (Protocol 1) start->extraction purified_this compound Purified this compound extraction->purified_this compound bioassays Pharmacological Bioassays purified_this compound->bioassays receptor_binding Receptor Binding (Protocol 2) bioassays->receptor_binding functional_assays Functional Assays (e.g., Dopamine Uptake) bioassays->functional_assays antioxidant_assays Antioxidant Assays bioassays->antioxidant_assays data_analysis Data Analysis (IC50, etc.) receptor_binding->data_analysis functional_assays->data_analysis antioxidant_assays->data_analysis

General Experimental Workflow for the Analysis of this compound.

References

A Comparative Analysis of the Receptor Binding Profiles of Pukateine and Other Psychoactive Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding profiles of Pukateine, a naturally occurring alkaloid, against three well-characterized psychoactive alkaloids: Morphine, Psilocybin (via its active metabolite Psilocin), and Cocaine. The data presented herein is compiled from various scientific studies and is intended to serve as a resource for researchers engaged in pharmacology, neuroscience, and drug discovery.

Introduction

This compound is an alkaloid extracted from the bark of the New Zealand Pukatea tree (Laurelia novae-zelandiae). Traditionally used in Māori medicine for its analgesic properties, recent scientific investigation has begun to elucidate its pharmacological profile. Understanding how this compound interacts with various neuroreceptors in comparison to established psychoactive compounds is crucial for evaluating its therapeutic potential and mechanism of action. This guide summarizes the available quantitative binding data, details common experimental protocols for receptor binding assays, and visualizes key pathways and workflows to facilitate a deeper understanding of these complex interactions.

Data Presentation: Receptor Binding Affinities

The following table summarizes the receptor binding affinities (IC₅₀ and Kᵢ values) of this compound, Psilocin, Morphine, and Cocaine for various neuroreceptors and transporters. It is critical to note that these values are compiled from different studies using varied experimental conditions (e.g., radioligands, tissue preparations). Therefore, direct comparison of absolute values should be approached with caution. The data is presented to provide a relative understanding of the receptor interaction profiles of these compounds.

AlkaloidReceptor/TransporterBinding Affinity (nM)Notes
This compound Dopamine D₁IC₅₀: 400[1]Agonist-like interaction
Dopamine D₂IC₅₀: 600[1]Agonist-like interaction
α₁ₐ-AdrenoceptorpKᵢ: 6.97 ± 0.11Antagonist activity
α₁ᵦ-AdrenoceptorpKᵢ: 6.11 ± 0.08Antagonist activity
α₁d-AdrenoceptorpKᵢ: 7.01 ± 0.12Antagonist activity
Psilocin 5-HT₂ₐKᵢ: 6 - 173[2][3]Primary psychedelic target
5-HT₂CKᵢ: 14 - 311[2]
5-HT₁ₐKᵢ: 100 - 152Partial agonist activity
Morphine µ-OpioidKᵢ: 1.2Primary analgesic target
Cocaine Dopamine Transporter (DAT)Kᵢ: ~100-300Inhibition of reuptake
Serotonin Transporter (SERT)Kᵢ: ~300-800Inhibition of reuptake
Norepinephrine Transporter (NET)Kᵢ: ~300-1000Inhibition of reuptake
High-Affinity Site (BASP1)Kₔ: 7
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

  • Kᵢ (Inhibition constant): An indication of the binding affinity of a competitive ligand.

  • Kₔ (Dissociation constant): A measure of the affinity between a ligand and a receptor.

  • pKᵢ: The negative logarithm of the Kᵢ value.

Experimental Protocols

The determination of receptor binding affinities is predominantly carried out using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.

Key Experimental Method: Competitive Radioligand Binding Assay

This technique is used to determine the affinity (Kᵢ) of an unlabeled test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand (a ligand with a radioactive isotope attached) that has a known high affinity for that receptor.

1. Preparation of Receptor Source:

  • Tissue Homogenates: Brain regions or other tissues expressing the target receptor are dissected and homogenized in a suitable buffer to create a membrane preparation containing the receptors.

  • Cell Cultures: Cells stably or transiently expressing the receptor of interest are cultured and harvested. The cell membranes are then isolated.

2. Radioligand and Compound Preparation:

  • A specific radioligand for the target receptor is chosen (e.g., [³H]-SCH 23390 for D₁ receptors).

  • A stock solution of the unlabeled test compound is prepared and serially diluted to create a range of concentrations.

3. Incubation:

  • The receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are incubated together in a buffer solution.

  • The incubation is typically carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

4. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

  • The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

5. Quantification of Radioactivity:

  • The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity is quantified using a scintillation counter.

6. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled test compound.

  • The IC₅₀ value is determined from the resulting competition curve using non-linear regression analysis.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in receptor binding and signaling, the following diagrams have been generated using the DOT language.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR 1. Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activates Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular_Response Second_Messenger->Cellular_Response 5. Signal Transduction

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Source 1. Prepare Receptor Source (Tissue Homogenate or Cell Membranes) Incubation 4. Incubate Receptor, Radioligand, and Test Compound together Receptor_Source->Incubation Radioligand 2. Prepare Radioligand (e.g., [3H]-Ligand) Radioligand->Incubation Test_Compound 3. Prepare Test Compound (e.g., this compound) at various concentrations Test_Compound->Incubation Filtration 5. Separate Bound from Free Radioligand via Filtration Incubation->Filtration Quantification 6. Quantify Radioactivity of Bound Ligand using Scintillation Counter Filtration->Quantification Data_Plotting 7. Plot Competition Curve (% Specific Binding vs. [Test Compound]) Quantification->Data_Plotting IC50_Ki_Calculation 8. Calculate IC50 and Ki values Data_Plotting->IC50_Ki_Calculation

Caption: Experimental Workflow of a Radioligand Binding Assay.

References

Pukateine: A Comparative Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of existing research on Pukateine, a naturally occurring aporphine (B1220529) alkaloid, to evaluate its therapeutic potential. By objectively comparing its performance with other relevant compounds and presenting supporting experimental data, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

I. Pharmacological Profile of this compound: A Multi-Target Compound

This compound exhibits a unique pharmacological profile, demonstrating significant activity at dopaminergic and adrenergic receptors, along with potent antioxidant properties. This multi-target engagement suggests its potential application in complex neurological disorders and conditions associated with oxidative stress and vascular dysregulation.

Table 1: Comparative in vitro activity of this compound and related Aporphine Alkaloids
CompoundTargetAssay TypeIC50 / pKiReference
This compound Dopamine (B1211576) D1 ReceptorRadioligand Binding ([³H]-SCH 23390)IC50: 0.4 µM[1][2][3]
Dopamine D2 ReceptorRadioligand Binding ([³H]-raclopride)IC50: 0.6 µM[1][2]
Dopamine Transporter[³H]-Dopamine UptakeIC50: 46 µM
α1A-AdrenoceptorRadioligand Binding ([³H]-prazosin)pKi: 7.03 ± 0.08
α1B-AdrenoceptorRadioligand Binding ([³H]-prazosin)pKi: 6.22 ± 0.10
α1D-AdrenoceptorRadioligand Binding ([³H]-prazosin)pKi: 7.10 ± 0.04
Lipid PeroxidationBasal inhibition in rat brain membranesIC50: 15 µM
(-)-Anonaine α1A-AdrenoceptorRadioligand Binding ([³H]-prazosin)pKi: 6.84 ± 0.06
α1B-AdrenoceptorRadioligand Binding ([³H]-prazosin)pKi: 6.01 ± 0.12
α1D-AdrenoceptorRadioligand Binding ([³H]-prazosin)pKi: 6.95 ± 0.07
(-)-Roemerine α1A-AdrenoceptorRadioligand Binding ([³H]-prazosin)pKi: 6.64 ± 0.05
α1B-AdrenoceptorRadioligand Binding ([³H]-prazosin)pKi: 5.95 ± 0.09
α1D-AdrenoceptorRadioligand Binding ([³H]-prazosin)pKi: 6.78 ± 0.06
Table 2: In vivo effects of this compound in a rat model of Parkinson's Disease
TreatmentDoseOutcome MeasureResultReference
This compound 8 mg/kgContralateral circling in 6-OHDA lesioned ratsSignificant increase in rotations
340 µM (striatal perfusion)Extracellular Dopamine Levels (Microdialysis)Significant increase

II. Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects are mediated through its interaction with key signaling pathways. Its activity at dopamine and adrenergic receptors, coupled with its antioxidant capacity, suggests a synergistic mechanism of action, particularly relevant for neurodegenerative diseases like Parkinson's.

Pukateine_Signaling_Pathways cluster_dopaminergic Dopaminergic System cluster_adrenergic Adrenergic System (Vascular) cluster_antioxidant Antioxidant Effects Pukateine_DA This compound D1R D1 Receptor Pukateine_DA->D1R Agonist-like D2R D2 Receptor Pukateine_DA->D2R Agonist-like DAT Dopamine Transporter Pukateine_DA->DAT Inhibition DA_levels ↑ Extracellular Dopamine D1R->DA_levels Modulation D2R->DA_levels Modulation Therapeutic_Potential Therapeutic Potential (e.g., Parkinson's Disease) DA_levels->Therapeutic_Potential Pukateine_ADR This compound alpha1_AR α1-Adrenoceptors Pukateine_ADR->alpha1_AR Antagonist IP3_DAG ↓ Inositol Phosphate Formation alpha1_AR->IP3_DAG Vasorelaxation Vasorelaxation IP3_DAG->Vasorelaxation Vasorelaxation->Therapeutic_Potential Pukateine_AO This compound ROS Reactive Oxygen Species Pukateine_AO->ROS Scavenging Lipid_Peroxidation ↓ Lipid Peroxidation Pukateine_AO->Lipid_Peroxidation ROS->Lipid_Peroxidation Neuroprotection Neuroprotection Neuroprotection->Therapeutic_Potential This compound This compound This compound->Pukateine_DA This compound->Pukateine_ADR This compound->Pukateine_AO

Caption: this compound's multi-target signaling pathways.

III. Experimental Workflows

The following diagram outlines a general workflow for the preclinical evaluation of this compound's therapeutic potential, based on the methodologies reported in the cited literature.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation receptor_binding Receptor Binding Assays (Dopamine & Adrenergic) data_analysis Quantitative Analysis (IC50, Ki, etc.) receptor_binding->data_analysis enzyme_assays Dopamine Uptake & MAO Activity Assays enzyme_assays->data_analysis antioxidant_assays Lipid Peroxidation Assay antioxidant_assays->data_analysis animal_model Animal Model of Disease (e.g., 6-OHDA lesioned rats) behavioral_tests Behavioral Assessments (e.g., Rotational Behavior) animal_model->behavioral_tests microdialysis In Vivo Microdialysis (Neurotransmitter Levels) animal_model->microdialysis behavioral_tests->data_analysis microdialysis->data_analysis mechanism_elucidation Mechanism of Action Elucidation data_analysis->mechanism_elucidation therapeutic_assessment Assessment of Therapeutic Potential mechanism_elucidation->therapeutic_assessment

Caption: General experimental workflow for this compound research.

IV. Logical Relationships of this compound's Pharmacological Effects

The diverse pharmacological activities of this compound are interconnected and contribute to its overall therapeutic potential. The following diagram illustrates the logical flow from its molecular interactions to its systemic effects.

Logical_Relationships cluster_molecular Molecular Interactions cluster_cellular Cellular Effects cluster_systemic Systemic & Therapeutic Effects This compound This compound DA_receptor Dopamine Receptor Binding (D1/D2) This compound->DA_receptor DAT_inhibition Dopamine Transporter Inhibition This compound->DAT_inhibition ADR_receptor α1-Adrenoceptor Antagonism This compound->ADR_receptor ROS_scavenging ROS Scavenging This compound->ROS_scavenging DA_neurotransmission Enhanced Dopaminergic Neurotransmission DA_receptor->DA_neurotransmission DAT_inhibition->DA_neurotransmission Vascular_relaxation Smooth Muscle Relaxation ADR_receptor->Vascular_relaxation Reduced_oxidative_stress Reduced Oxidative Stress ROS_scavenging->Reduced_oxidative_stress Symptomatic_relief_PD Symptomatic Relief in Parkinson's Models DA_neurotransmission->Symptomatic_relief_PD Neuroprotection Neuroprotective Effects Reduced_oxidative_stress->Neuroprotection Vasodilation Vasodilatory Effects Vascular_relaxation->Vasodilation Neuroprotection->Symptomatic_relief_PD

Caption: Logical flow of this compound's pharmacological effects.

V. Experimental Protocols

A. Dopamine Receptor Binding Assay ([³H]-SCH 23390 for D1 and [³H]-raclopride for D2)
  • Tissue Preparation: Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

  • Assay Conditions: The membrane preparation is incubated with the respective radioligand ([³H]-SCH 23390 for D1 or [³H]-raclopride for D2) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., SCH 23390 for D1 or haloperidol (B65202) for D2).

  • Incubation and Termination: Incubation is typically carried out at room temperature for a defined period (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

B. Dopamine Uptake Assay
  • Synaptosome Preparation: Rat striatal tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to obtain a synaptosomal preparation (P2 fraction).

  • Uptake Assay: Synaptosomes are pre-incubated with varying concentrations of this compound in a Krebs-Ringer buffer. The uptake is initiated by the addition of [³H]-dopamine.

  • Termination and Measurement: After a short incubation period (e.g., 5 minutes) at 37°C, the uptake is terminated by rapid filtration and washing with ice-cold buffer. The radioactivity accumulated within the synaptosomes is quantified by liquid scintillation counting.

  • Data Analysis: IC50 values are determined from the concentration-response curves.

C. In vivo Microdialysis
  • Animal Preparation: Rats are anesthetized and a microdialysis probe is stereotaxically implanted into the striatum.

  • Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). After a stabilization period, baseline dialysate samples are collected. This compound is then administered, either systemically or through the probe, and dialysate samples are collected at regular intervals.

  • Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline values.

D. α1-Adrenoceptor Binding Assay ([³H]-prazosin)
  • Cell Culture and Membrane Preparation: Rat-1 fibroblasts stably expressing human cloned α1A-, α1B-, or α1D-adrenoceptor subtypes are used. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: Membrane preparations are incubated with [³H]-prazosin and various concentrations of the test compounds (this compound, (-)-anonaine, (-)-roemerine). Non-specific binding is determined using phentolamine.

  • Data Analysis: The inhibition constants (Ki) are calculated from the IC50 values using the Cheng-Prusoff equation. The pKi values are then determined as the negative logarithm of the Ki.

E. Lipid Peroxidation Assay
  • Tissue Preparation: Rat brain membrane preparations are used.

  • Assay: The assay measures the formation of thiobarbituric acid reactive substances (TBARS) as an index of lipid peroxidation. The membrane preparation is incubated with this compound at various concentrations in the presence of pro-oxidants (e.g., FeSO4 and ascorbic acid).

  • Measurement: The reaction is stopped, and the TBARS are measured spectrophotometrically.

  • Data Analysis: The inhibitory effect of this compound on lipid peroxidation is expressed as the IC50 value.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Pukateine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the safe disposal of pukateine, a benzylisoquinoline alkaloid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the known hazards of structurally similar aporphine (B1220529) alkaloids, such as apomorphine, and established protocols for the management of hazardous chemical waste in a laboratory setting. This compound should be handled as a toxic substance requiring specialized disposal procedures to ensure personnel safety and environmental protection.

I. Understanding the Hazards and Required Precautions

This compound is an alkaloid with a chemical structure similar to morphine and exhibits dopaminergic and antioxidant properties.[1] Due to its pharmacological activity, it must be treated as a hazardous compound. The primary risks associated with similar alkaloids include toxicity if ingested, inhaled, or absorbed through the skin, and potential for allergic reactions.[2][3][4][5]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:

  • Gloves: Chemical-resistant nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to prevent skin exposure.

  • Respiratory Protection: An N95 or higher-rated respirator is recommended if handling this compound as a powder or if there is a risk of aerosol generation.

II. Quantitative Data Summary

Hazard CategoryDescriptionSource
Acute Toxicity (Oral) Harmful or toxic if swallowed.
Acute Toxicity (Dermal) Harmful in contact with skin.
Acute Toxicity (Inhalation) Harmful if inhaled.
Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.

III. Step-by-Step Disposal Protocol

The disposal of this compound and associated waste must comply with all institutional, local, and national regulations for hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.

Experimental Protocol: Waste Segregation and Collection

  • Waste Segregation: Do not mix this compound waste with other waste streams. Create a designated hazardous waste container for all materials contaminated with this compound.

  • Solid Waste:

    • Materials: Includes contaminated PPE (gloves, etc.), absorbent materials from spill cleanups, and empty vials that once contained this compound.

    • Procedure: Place all solid waste into a clearly labeled, durable, and sealable hazardous waste container.

  • Liquid Waste:

    • Materials: Includes unused this compound solutions and solvent rinses from contaminated glassware.

    • Procedure: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not overfill containers; leave adequate headspace.

  • Sharps:

    • Materials: Any needles, syringes, or other sharps contaminated with this compound.

    • Procedure: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container for hazardous waste.

  • Labeling:

    • Procedure: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Storage:

    • Procedure: Store hazardous waste containers in a designated, secure area, away from incompatible materials, until collection.

IV. Spill and Decontamination Procedures

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as described in Section I.

  • Contain the Spill: For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand.

  • Clean the Area: Carefully transfer the contained material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., 70% ethanol) and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

Experimental Protocol: Glassware Decontamination

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve any this compound residue. Collect this solvent rinse as hazardous liquid waste.

  • Washing: Wash the glassware thoroughly with a laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware with deionized water.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

PukateineDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (PPE, Vials, Absorbents) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Hazardous Sharps Container sharps_waste->sharps_container storage Store Securely in Designated Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Disposal via EHS or Licensed Contractor storage->disposal

Caption: this compound hazardous waste disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pukateine
Reactant of Route 2
Pukateine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.